molecular formula C9H10N4S B2476459 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol CAS No. 851721-95-4

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol

Cat. No.: B2476459
CAS No.: 851721-95-4
M. Wt: 206.27
InChI Key: PCOOIZVBJFASKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol is a synthetic heterocyclic compound belonging to the tetrazole-thiol chemical class, which is of significant interest in medicinal chemistry and materials science. Tetrazole-thiols are versatile intermediates known for their role as bioisosteres for carboxylic acids and cis-amide bonds, potentially improving the metabolic stability and bioavailability of drug candidates [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768351/]. The specific 2,3-dimethylphenyl substituent of this reagent suggests its utility in structure-activity relationship (SAR) studies aimed at optimizing steric and electronic interactions with biological targets. While the exact biological profile of this specific analog is not fully detailed in public literature, its core structure implies potential research applications in developing enzyme inhibitors or modulating protein-protein interactions. In materials science, tetrazole derivatives are investigated for their coordination chemistry and as building blocks for high-energy materials [https://pubs.acs.org/doi/10.1021/cr9804544]. The thiol group allows for further functionalization, such as in the formation of disulfide bonds or conjugation to other molecules, making it a valuable scaffold for chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-4-3-5-8(7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOOIZVBJFASKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=S)N=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have led to its incorporation into numerous marketed drugs, spanning a wide range of therapeutic areas including antihypertensive, antibacterial, and anticancer agents.[1][2] The 1-phenyl-1H-tetrazole-5-thiol framework, in particular, serves as a crucial building block for the synthesis of more complex, biologically active molecules. This guide focuses on a specific derivative, 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol, providing a comprehensive overview of its properties, synthesis, and potential applications for researchers and drug development professionals.

Physicochemical and Safety Profile

The introduction of two methyl groups onto the phenyl ring is anticipated to subtly alter the physicochemical properties of the parent molecule. These changes can have significant implications for its solubility, lipophilicity, and ultimately, its pharmacokinetic profile in a drug development context.

Table 1: Comparison of Physicochemical Properties

Property1-phenyl-1H-tetrazole-5-thiol1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol (Predicted)
CAS Number 86-93-1[3][4]Not readily available
Molecular Formula C₇H₆N₄S[3][5]C₉H₁₀N₄S
Molecular Weight 178.21 g/mol [3][4]206.27 g/mol
Melting Point 145 °C (decomposes)[5][6]Expected to be slightly higher due to increased molecular weight and altered crystal packing.
Appearance White to off-white crystalline powder[5][7]Similar crystalline solid
Solubility Soluble in ethanol, chloroform, and methanol; partly soluble in water.[5]Solubility in organic solvents is expected to be higher due to increased lipophilicity. Water solubility is expected to be lower.
logP (Octanol/Water Partition Coefficient) 0.87 (calculated)[8]Predicted to be > 0.87, indicating increased lipophilicity.
Safety and Handling Considerations

For the parent compound, 1-phenyl-1H-tetrazole-5-thiol, safety data sheets indicate that it is a flammable solid and can cause serious eye irritation.[9][10] It may also cause skin irritation and an allergic skin reaction.[10] When handling this class of compounds, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

Synthesis and Mechanistic Insights

The synthesis of 1-aryl-1H-tetrazole-5-thiols is a well-established process. The most common route involves the reaction of the corresponding aryl isothiocyanate with sodium azide.

General Synthesis Pathway

Synthesis Aryl_NCS Aryl isothiocyanate Intermediate Azido-thiocarbonyl Intermediate Aryl_NCS->Intermediate + NaN3 NaN3 Sodium Azide (NaN3) NaN3->Intermediate Product 1-Aryl-1H-tetrazole-5-thiol Intermediate->Product Intramolecular Cyclization

Caption: General synthesis of 1-aryl-1H-tetrazole-5-thiols.

Detailed Experimental Protocol (Adapted for 2,3-dimethylphenyl derivative)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or an alcohol-water mixture.[12]

  • Addition of Azide: Carefully add sodium azide (NaN₃, 1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care and follow all institutional safety protocols.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The mechanism involves the nucleophilic addition of the azide anion to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the stable tetrazole ring. The presence of electron-donating methyl groups on the phenyl ring may slightly increase the electron density on the isothiocyanate, potentially slowing the initial nucleophilic attack compared to the unsubstituted phenyl isothiocyanate.

Applications in Drug Development and Research

The 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol scaffold is a versatile intermediate for the synthesis of a wide array of derivatives with potential biological activities. The thiol group is particularly reactive and serves as a handle for further functionalization.

Key Derivatization Reactions

Applications Core 1-(2,3-dimethylphenyl)- 1H-tetrazole-5-thiol Alkylation S-Alkylation (Thioether formation) Core->Alkylation R-X, Base Oxidation Oxidation (Disulfide formation) Core->Oxidation [O] Coupling Coupling Reactions Core->Coupling Various Product_A Antimicrobial Agents Alkylation->Product_A Product_B Anti-inflammatory Agents Alkylation->Product_B Product_C Anticancer Agents Coupling->Product_C

Caption: Derivatization pathways and potential applications.

  • S-Alkylation: The thiol can be easily alkylated using various alkyl halides in the presence of a base to form thioethers. This is a common strategy to introduce diverse side chains and modulate the compound's properties.[13]

  • Synthesis of Novel Heterocycles: The reactive thiol group can participate in cyclization reactions to form fused heterocyclic systems, expanding the chemical space for drug discovery.

  • Coordination Chemistry: The nitrogen-rich tetrazole ring and the sulfur atom of the thiol group make these compounds excellent ligands for metal ions, with potential applications in catalysis and material science.[2]

Studies on various 1-phenyl-1H-tetrazole-5-thiol derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[12][13][14] The introduction of the 2,3-dimethylphenyl group can influence these activities by altering the molecule's shape, lipophilicity, and metabolic stability.

Conclusion

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol represents a valuable, albeit less-documented, member of the pharmacologically significant tetrazole class of compounds. By understanding the well-established chemistry of the parent 1-phenyl-1H-tetrazole-5-thiol, researchers can effectively synthesize and utilize this dimethylated analog as a versatile building block. The strategic placement of the methyl groups offers a means to fine-tune the physicochemical and biological properties of the resulting derivatives, making it a compelling scaffold for the development of novel therapeutic agents. Further investigation into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • Fisher Scientific. (2025, May 1).
  • Apollo Scientific.
  • Merck. (2006).
  • NIST. 1H-Tetrazole-5-thiol, 1-phenyl- - the NIST WebBook.
  • Sigma-Aldrich. (2025, October 7).
  • Thermo Fisher Scientific. (2025, September 16).
  • Cheméo. Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1).
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
  • ResearchGate. (2019, May 12).
  • CHEM-IS-TRY Inc. 1-(2-DIMETHYLAMINO) ETHYL)-1H- TETRAZOLE-5-THIOL.
  • ChemBK. (2024, April 9). 1-Phenyl-1H-tetrazole-5-thiol.
  • Thermo Scientific Chemicals. 1-Phenyl-1H-tetrazole-5-thiol, 99% 500 g | Buy Online.
  • Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies.
  • RSC Publishing.
  • Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1.
  • SciELO. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • Santa Cruz Biotechnology. 1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol | SCBT.
  • Matrix Fine Chemicals. 1-PHENYL-1H-1,2,3,4-TETRAZOLE-5-THIOL | CAS 86-93-1.
  • Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Life Chemicals. (2024, January 17).
  • Google Patents.
  • PMC.
  • Deva Nagri College. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98 15052-19-4.
  • Santa Cruz Biotechnology. 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol | SCBIO.

Sources

Molecular weight and formula of 1-(2,3-dimethylphenyl)tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2,3-Dimethylphenyl)tetrazole-5-thiol

Executive Summary

1-(2,3-Dimethylphenyl)tetrazole-5-thiol (DMPT-5-thiol) is a specialized heterocyclic building block belonging to the 1-substituted-5-mercaptotetrazole class. These compounds serve as critical intermediates in the synthesis of cephalosporin antibiotics and as bioisosteres for carboxylic acids in rational drug design. This monograph details the physicochemical properties, synthesis protocols, and structural validation of DMPT-5-thiol, emphasizing its utility in modulating lipophilicity and metabolic stability in drug candidates.

Chemical Identity & Physicochemical Properties

The molecule exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms. In the solid state and polar solvents, the thione form (1,2-dihydro-5H-tetrazole-5-thione) predominates, a critical factor for solubility and reactivity profiles.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 1-(2,3-Dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione
Common Name 1-(2,3-Dimethylphenyl)-5-mercaptotetrazole
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol
CAS Registry Derivative of CAS 86-93-1 (1-phenyl analog)
Appearance White to off-white crystalline powder
Predicted LogP ~2.1 (Moderate Lipophilicity)
pKa (Thiol) ~3.5 – 4.0 (Acidic)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Structural Biology & Tautomerism

Understanding the tautomeric state is essential for predicting binding modes. The tetrazole ring acts as a planar, metabolically stable surrogate for the carboxylate anion (-COO⁻).

Figure 1: Thiol-Thione Tautomeric Equilibrium

Tautomerism Thiol Thiol Form (5-Mercapto-1H-tetrazole) Less Stable (Solid State) Thione Thione Form (1,2-Dihydro-5H-tetrazole-5-thione) Predominant (Solution/Solid) Thiol->Thione  Proton Transfer  

Caption: The equilibrium favors the thione form due to aromatic stabilization and hydrogen bonding networks.

Synthesis Protocol

Methodology: 1,3-Dipolar Cycloaddition of Azide to Isothiocyanate.

This protocol utilizes the reactivity of 2,3-dimethylphenyl isothiocyanate with sodium azide. The reaction is driven by the nucleophilic attack of the azide ion on the isothiocyanate carbon, followed by cyclization.

Reagents:

  • 2,3-Dimethylphenyl isothiocyanate (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq) – Warning: Toxic, potential explosion hazard.

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • Solvent: Ethanol/Water (3:1 v/v) or DMF (if higher temp required).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethylphenyl isothiocyanate (10 mmol) in 30 mL of Ethanol.

  • Azide Addition: Add a solution of Sodium Azide (12 mmol) and Ammonium Chloride (12 mmol) in 10 mL of water.

    • Note: NH₄Cl buffers the reaction, preventing high pH which can degrade the isothiocyanate.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with 20 mL of ice-cold water.

    • Acidification: Slowly add 2M HCl until pH ~2. This protonates the tetrazolate salt, precipitating the free thione/thiol.

    • Caution: Acidification of unreacted azide releases toxic Hydrazoic Acid (HN₃). Perform in a fume hood.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to yield the pure product.

Figure 2: Synthesis Workflow

Synthesis Start Start: 2,3-Dimethylphenyl Isothiocyanate Reagent Add NaN3 + NH4Cl (Solvent: EtOH/H2O) Start->Reagent Reflux Reflux @ 80°C (6-12 Hours) Reagent->Reflux Cool Cool & Concentrate Reflux->Cool Acidify Acidify with 2M HCl (Precipitate Formation) Cool->Acidify Filter Filtration & Washing Acidify->Filter Final Product: 1-(2,3-Dimethylphenyl)tetrazole-5-thiol Filter->Final

Caption: Step-wise synthesis via azide-isothiocyanate cycloaddition.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Aromatic Region: Multiplets at δ 7.1–7.4 ppm (3H) corresponding to the 2,3-dimethylphenyl ring protons.

  • Methyl Groups: Two singlets at δ 2.1–2.3 ppm (6H).

  • Thiol/NH Proton: A broad singlet at δ 13.5–14.0 ppm (1H), characteristic of the acidic NH/SH proton in tetrazoles.

2. Carbon NMR (¹³C NMR, 100 MHz, DMSO-d₆):

  • C=S (Tetrazole C5): A distinct downfield peak at ~165–170 ppm.

  • Aromatic Carbons: Signals in the 120–140 ppm range.

  • Methyl Carbons: Signals at ~15–20 ppm.

3. Mass Spectrometry (ESI-MS):

  • Positive Mode: [M+H]⁺ peak at m/z 207.

  • Negative Mode: [M-H]⁻ peak at m/z 205 (highly stable tetrazolate anion).

Applications in Drug Development

Bioisosterism: The 5-mercaptotetrazole moiety mimics the carboxylic acid group (-COOH) in both size and acidity (pKa ~4) but offers superior metabolic stability and lipophilicity. This substitution can improve oral bioavailability and blood-brain barrier penetration.

Antibiotic Side Chains: This scaffold is structurally homologous to the "MTT" (1-methyl-1H-tetrazole-5-thiol) side chain found in cephalosporins like Cefamandole and Cefoperazone.

  • Mechanism: The thiol group often serves as a leaving group at the C-3 position of the cephalosporin core, or as a direct binding motif.

  • Safety Consideration: Researchers must screen for "MTT-like" side effects. The release of free mercaptotetrazoles in vivo can inhibit Vitamin K Epoxide Reductase (leading to hypoprothrombinemia) and Aldehyde Dehydrogenase (causing disulfiram-like reactions with alcohol). The 2,3-dimethylphenyl analog is more lipophilic than the methyl analog, potentially altering its pharmacokinetic clearance and toxicity profile.

Safety & Handling

  • Hazard: The synthesis involves Sodium Azide, which is acutely toxic and can form explosive metal azides. Avoid contact with heavy metals (Pb, Cu) in waste lines.

  • Thiol Odor: Mercaptotetrazoles often possess a strong, disagreeable sulfur odor. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative dimerization to the disulfide.

References

  • Beilstein Journal of Organic Chemistry. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Beilstein J. Org. Chem. 2024.[1][2][3][4] Link

  • National Institute of Standards and Technology (NIST). "1H-Tetrazole-5-thiol, 1-phenyl- Properties." NIST Chemistry WebBook.Link

  • Santa Cruz Biotechnology. "1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol Material Safety Data Sheet." SCBT.[5][6]Link

  • PubChem. "1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol Compound Summary." National Library of Medicine.Link

  • ResearchGate. "Drugs in the Tetrazole Series: Synthesis and Applications." ResearchGate.Link

Sources

Physicochemical Profiling of 1-Aryl-1H-tetrazole-5-thiol Derivatives: Acidity, Tautomerism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aryl-1H-tetrazole-5-thiol scaffold represents a critical pharmacophore in medicinal chemistry, widely recognized as a non-classical bioisostere for carboxylic acids.[1][2] Its unique physicochemical profile—specifically its acidity (pKa) and lipophilicity—governs its utility in drug design, corrosion inhibition, and analytical chemistry.

This guide provides a rigorous analysis of the ionization constants of these derivatives, the structural dynamics of their tautomeric forms, and validated protocols for their experimental determination. It is designed to move beyond basic data listing, offering the causal logic required for high-level research and development.

Part 1: Structural Dynamics & Tautomerism[1]

To understand the acidity of 1-aryl-1H-tetrazole-5-thiols, one must first define the proton dissociation site.[1] These compounds exhibit annular tautomerism between the thione (1,2-dihydro-5H-tetrazole-5-thione) and thiol (1H-tetrazole-5-thiol) forms.[1]

The Thione Dominance

While often referred to as "thiols," crystallographic and spectroscopic data (IR, NMR) confirm that the thione form predominates in both the solid state and solution. The proton is located on the ring nitrogen (typically N4), not the sulfur. However, upon ionization, both tautomers yield a common, resonance-stabilized thio-tetrazolate anion.[1]

Key Insight: The acidity (pKa) observed is effectively the deprotonation of the N-H bond in the thione form, driven by the high stability of the resulting delocalized anion.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the ionization pathway.

Tautomerism Thione Thione Form (Major Tautomer) Proton on N4 Thiol Thiol Form (Minor Tautomer) Proton on S Thione->Thiol  K_taut   Anion Thio-tetrazolate Anion (Resonance Stabilized) Thione->Anion - H+ (pKa ~3.0) Thiol->Anion - H+

Figure 1: Tautomeric equilibrium between thione and thiol forms, leading to a common delocalized anion.[1]

Part 2: Quantitative Acidity Data (pKa)

The acidity of 1-aryl-1H-tetrazole-5-thiols is comparable to, and often slightly stronger than, aliphatic carboxylic acids (pKa ~4.5–5.0).[1] The electron-withdrawing nature of the tetrazole ring, combined with the aryl substituent, facilitates proton release.

Substituent Effects (Hammett Correlation)

The pKa values of these derivatives follow a linear free-energy relationship described by the Hammett equation.[3][4]

  • Electron-Withdrawing Groups (EWG): Substituents like -NO₂ or -Cl (positive

    
     values) stabilize the anionic charge, lowering the pKa  (increasing acidity).[1]
    
  • Electron-Donating Groups (EDG): Substituents like -OCH₃ or -CH₃ (negative

    
     values) destabilize the anion, raising the pKa  (decreasing acidity).[1]
    
Reference pKa Values

The following table synthesizes experimental and predicted values for 1-aryl-1H-tetrazole-5-thiol derivatives in aqueous/hydro-organic media.

Substituent (R) on Phenyl RingElectronic EffectHammett

Approx.[3] pKa (Aqueous)*Solubility Profile
p-NO₂ Strong EWG+0.782.0 – 2.5 Low
m-Cl Moderate EWG+0.372.6 – 2.9 Low
p-Cl Weak EWG+0.232.8 – 3.1 Low
H (Parent) Reference0.003.0 – 3.5 Moderate
p-CH₃ Weak EDG-0.173.4 – 3.7 Moderate
p-OCH₃ Strong EDG-0.273.6 – 4.0 Moderate

*Note: Exact aqueous pKa values vary by ionic strength and temperature. Values < 3.0 often require extrapolation from mixed solvents (e.g., MeOH/Water) due to solubility limits.

Part 3: Experimental Methodologies

Determining the pKa of these derivatives is challenging due to their limited water solubility and relatively low pKa values (overlapping with the acidic titration range). The Potentiometric Titration method in a mixed-solvent system is the gold standard for accuracy.

Protocol: Potentiometric Determination in Hydro-Organic Media[1]

Objective: Determine the thermodynamic pKa of a sparingly soluble 1-aryl-1H-tetrazole-5-thiol.

Reagents & Equipment:

  • Analyte: >98% pure tetrazole derivative.[5][6][7]

  • Solvent: Carbonate-free water and HPLC-grade Methanol (50:50 v/v mixture recommended).[1]

  • Titrant: 0.1 M KOH (standardized).

  • Apparatus: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

  • Inert Gas: Nitrogen or Argon for purging.

Step-by-Step Workflow:

  • System Calibration:

    • Calibrate the pH electrode using aqueous buffers (pH 1.68, 4.01, 7.00).

    • Critical Step: Apply a correction factor (

      
      ) for the organic solvent fraction if reporting "aqueous-equivalent" pKa.
      
  • Sample Preparation:

    • Weigh approx.[6][8][9] 0.05 mmol of the tetrazole derivative.

    • Dissolve in 50 mL of the degassed 50% MeOH/Water mixture.

    • Adjust ionic strength (

      
      ) to 0.1 M using KCl to maintain constant activity coefficients.
      
  • Titration:

    • Maintain temperature at 25°C ± 0.1°C (thermostated vessel).

    • Purge with N₂ to prevent CO₂ absorption.

    • Titrate with 0.1 M KOH, adding small increments (e.g., 0.05 mL) with 30-second equilibration times.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.[10]

    • Use the Gran Plot method or first-derivative method (

      
      ) to identify the equivalence point (
      
      
      
      ).
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point (

      
      ).[1]
      
Experimental Logic Diagram

TitrationWorkflow Start Start: Sample Preparation SolubilityCheck Check Solubility (Is it soluble in water?) Start->SolubilityCheck AqTitration Aqueous Titration (Standard Protocol) SolubilityCheck->AqTitration Yes MixedTitration Mixed-Solvent Titration (e.g., 50% MeOH) SolubilityCheck->MixedTitration No FinalPKa Final Thermodynamic pKa AqTitration->FinalPKa YasudaShedlovsky Yasuda-Shedlovsky Extrapolation (Plot pKa vs 1/Dielectric) MixedTitration->YasudaShedlovsky YasudaShedlovsky->FinalPKa

Figure 2: Decision tree for selecting the correct titration method based on solubility.

Part 4: Pharmacological & Industrial Implications[12]

Bioisosterism in Drug Design

The 1-aryl-1H-tetrazole-5-thiol moiety is a validated bioisostere for the carboxylic acid group (-COOH).[1]

  • Lipophilicity (LogD): While the pKa is similar to -COOH, the tetrazole anion is more lipophilic. This enhances membrane permeability and oral bioavailability (e.g., in Angiotensin II receptor blockers like Losartan, though Losartan uses a C-linked tetrazole, the principle applies).

  • Metabolic Stability: The tetrazole ring is resistant to many metabolic oxidations and hydrolyses that degrade carboxylic esters or amides.

The "MTT" Side Chain Risk

Researchers must be aware that 1-methyl-1H-tetrazole-5-thiol (N-methyl analog of the N-aryl series) is the "MTT" side chain found in certain cephalosporins (e.g., Cefamandole).[1]

  • Mechanism: Upon hydrolysis, the free thiol is released.

  • Toxicity: It inhibits Vitamin K epoxide reductase, leading to hypoprothrombinemia (bleeding risk). While 1-aryl derivatives are less commonly associated with this specific toxicity, structural similarity warrants toxicological screening during lead optimization.[1]

References

  • NIST Chemistry WebBook. (2023). 1H-Tetrazole-5-thiol, 1-phenyl- Data.[1][5][6][7][11][12][13] Standard Reference Data. Retrieved from [Link]

  • Popović, Z., et al. (2018). Structural and energetic aspects of tetrazole-carboxylic acid bioisosterism. Journal of Molecular Structure.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[14] (Source for Hammett

    
     values and lipophilicity parameters).
    
  • Koldobskii, G. I., et al. (1996). Tetrazoles. Russian Chemical Reviews. (Authoritative review on tetrazole acidity and tautomerism).

Sources

An In-depth Technical Guide to the Core Differences Between 1-(2,3-dimethylphenyl) and 1-(2,5-dimethylphenyl) Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Positional isomerism in pharmacologically active scaffolds presents a critical area of investigation in drug discovery and development. Subtle changes in substituent placement can profoundly influence a molecule's conformational geometry, electronic distribution, and, consequently, its interaction with biological targets. This technical guide provides a comprehensive examination of the core differences between two such isomers: 1-(2,3-dimethylphenyl)tetrazole and 1-(2,5-dimethylphenyl)tetrazole. We will explore the nuanced distinctions in their structural, spectroscopic, and physicochemical properties, underpinned by a detailed analysis of the steric and electronic effects exerted by the vicinal and meta-positioned methyl groups. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental protocols for a comparative analysis of these, and similar, tetrazole isomers.

Introduction: The Significance of Isomerism in Tetrazole-Based Drug Design

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar pKa but with enhanced metabolic stability and lipophilicity.[1] This has led to its incorporation into a multitude of therapeutic agents. However, the efficacy and safety of these agents are not solely dependent on the presence of the tetrazole ring but are intricately linked to the overall molecular architecture. The substitution pattern on associated aromatic rings can dramatically alter the molecule's properties. This guide focuses on the isomeric pair of 1-(2,3-dimethylphenyl)tetrazole and 1-(2,5-dimethylphenyl)tetrazole to illustrate how the seemingly minor shift of a single methyl group can impart significant and predictable differences in their chemical and physical profiles. Understanding these differences is paramount for rational drug design and the optimization of lead compounds.

Structural and Conformational Analysis: A Tale of Two Torsions

The most profound difference between the 2,3- and 2,5-dimethylphenyl isomers lies in their predicted three-dimensional structures, specifically the dihedral angle between the phenyl and tetrazole rings. This angle is a direct consequence of the steric hindrance imposed by the ortho-substituents.

  • 1-(2,3-dimethylphenyl)tetrazole: The presence of a methyl group at the 2-position (ortho) and another at the 3-position (meta) creates significant steric clash with the tetrazole ring. This forces the tetrazole ring to twist out of the plane of the phenyl ring to a greater degree to minimize van der Waals repulsion.

  • 1-(2,5-dimethylphenyl)tetrazole: In this isomer, one methyl group is at the 2-position (ortho) and the other is at the 5-position (para to the point of attachment of the tetrazole). The steric hindrance is primarily dictated by the single ortho-methyl group. While still significant, the absence of an adjacent methyl group, as seen in the 2,3-isomer, is predicted to result in a smaller dihedral angle.

This difference in planarity has significant implications for the molecule's electronic properties, crystal packing, and potential interactions with planar binding sites in biological macromolecules.

Comparative Spectroscopic and Physicochemical Properties

PropertyPredicted 1-(2,3-dimethylphenyl)tetrazolePredicted 1-(2,5-dimethylphenyl)tetrazoleRationale for Differences
¹H NMR Complex aromatic region with overlapping signals for the three phenyl protons. Two distinct methyl singlets. The tetrazole proton will appear as a singlet downfield.More resolved aromatic region with distinct signals for the three phenyl protons. Two distinct methyl singlets. The tetrazole proton will appear as a singlet downfield.The lower symmetry of the 2,3-disubstituted ring leads to more complex splitting patterns in the aromatic region.
¹³C NMR Twelve distinct signals are expected due to the lack of symmetry. The chemical shifts of the phenyl carbons will be influenced by the electron-donating nature of the two methyl groups.Twelve distinct signals are expected. The chemical shifts will differ slightly from the 2,3-isomer due to the different positions of the methyl groups.The electronic environment of each carbon atom is unique in both molecules, leading to a full complement of signals. The precise chemical shifts will be subtly different due to the differing inductive and hyperconjugative effects of the methyl groups.
FT-IR (cm⁻¹) C-H (aromatic and aliphatic), C=N and N=N stretching, and ring deformation bands characteristic of 1-substituted tetrazoles.Similar characteristic bands to the 2,3-isomer. Minor shifts in peak positions and intensities are expected.The fundamental vibrational modes will be similar. However, the different substitution patterns will lead to slight changes in bond polarities and vibrational coupling, resulting in minor but measurable differences in the IR spectrum.
Mass Spec. Molecular ion peak (M+) and characteristic fragmentation patterns including the loss of N₂ and subsequent fragmentation of the dimethylphenyl nitrilium ion.Identical molecular ion peak (M+). The fragmentation pattern is expected to be very similar, with potential minor differences in the relative abundances of fragment ions.Both isomers have the same molecular formula and thus the same molecular weight. The fragmentation is primarily driven by the tetrazole ring, leading to similar fragmentation pathways.
Melting Point Predicted to be different from the 2,5-isomer.Predicted to be different from the 2,3-isomer.The differences in molecular symmetry and crystal packing efficiency due to the different substitution patterns will result in different lattice energies and, consequently, different melting points.
Solubility Expected to have similar solubility profiles in common organic solvents.Expected to have similar solubility profiles in common organic solvents.Both molecules are nonpolar and their overall polarity is not expected to differ significantly.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences and to fully characterize these isomers, a series of experiments should be conducted in parallel. The following protocols are designed to provide a robust comparative analysis.

Synthesis of 1-(Aryl)-1H-tetrazoles

This procedure is a well-established method for the synthesis of 1-substituted-1H-tetrazoles from the corresponding anilines.[3][4]

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline 2,3-Dimethylaniline or 2,5-Dimethylaniline ReactionVessel Reaction at 80-100°C Aniline->ReactionVessel NaN3 Sodium Azide (NaN₃) NaN3->ReactionVessel TEOF Triethyl Orthoformate TEOF->ReactionVessel Solvent Glacial Acetic Acid Solvent->ReactionVessel Quench Quench with Ice Water ReactionVessel->Quench 1. Cool to RT Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize Crude Product Product Pure 1-(Aryl)-1H-tetrazole Recrystallize->Product

Caption: General workflow for the synthesis of 1-aryl-1H-tetrazoles.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective dimethylaniline (1.0 eq.), sodium azide (1.2 eq.), and triethyl orthoformate (1.5 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole isomer.

Causality Behind Experimental Choices:

  • Sodium Azide and Triethyl Orthoformate: These reagents in an acidic medium generate the necessary precursors for the in situ formation of the tetrazole ring via a cyclization reaction with the amine.

  • Glacial Acetic Acid: It serves as both a solvent and a catalyst for the reaction.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Quenching in Ice Water: The product is typically insoluble in water, so this step facilitates its precipitation and separation from the reaction mixture.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds to obtain high-purity material suitable for further analysis.

Spectroscopic and Physicochemical Characterization

The purified isomers should be subjected to a battery of analytical techniques to confirm their structure and assess their purity.

Diagram of the Characterization Workflow:

Characterization_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_physical Physicochemical Analysis Sample Pure Isomer NMR ¹H and ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS MP Melting Point Sample->MP Xray Single Crystal X-ray Diffraction Sample->Xray Data Comparative Data Analysis NMR->Data IR->Data MS->Data MP->Data Xray->Data

Caption: Workflow for the characterization of isomeric tetrazoles.

Detailed Methodologies:

  • NMR Spectroscopy: Dissolve a small amount of each isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The data will reveal the proton and carbon environments, confirming the substitution pattern and purity.

  • FT-IR Spectroscopy: Acquire the infrared spectrum of each solid isomer using a KBr pellet or an ATR accessory. This will identify the characteristic functional groups present in the molecules.

  • Mass Spectrometry: Obtain the mass spectrum of each isomer using a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

  • Melting Point Determination: Measure the melting point of each purified isomer to assess purity and note any differences.

  • Single Crystal X-ray Diffraction: Grow single crystals of each isomer by slow evaporation from a suitable solvent. The resulting crystal structure will provide definitive proof of the molecular structure, including the crucial dihedral angle between the phenyl and tetrazole rings.[5][6][7]

In Silico and In Vitro Biological Evaluation

Given the prevalence of tetrazoles in medicinal chemistry, a comparative assessment of the biological activity of these isomers is highly relevant.

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can provide initial insights into the potential biological activities of the isomers.[8][9] These computational tools can predict toxicities and potential interactions with therapeutic targets.

This assay determines the concentration at which the compounds exhibit toxicity to cultured cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each tetrazole isomer for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Causality Behind Experimental Choices:

  • MTT Reagent: This is a widely used and reliable indicator of metabolic activity, which correlates with cell viability.

  • Serial Dilutions: This allows for the determination of a dose-response curve and the calculation of an IC₅₀ value, providing a quantitative measure of cytotoxicity.

  • Microplate Reader: This enables high-throughput analysis of the results.

This assay assesses the potential of the compounds to modulate the inflammatory response.[12][13][14][15][16]

Step-by-Step Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of each tetrazole isomer for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant using an ELISA kit.

  • Data Analysis: Compare the cytokine levels in the treated cells to the LPS-only control to determine the anti-inflammatory activity of each isomer.

Causality Behind Experimental Choices:

  • RAW 264.7 Cells: These are a standard and well-characterized cell line for studying inflammation.

  • LPS: This is a potent inducer of the inflammatory response in macrophages.

  • ELISA: This is a sensitive and specific method for quantifying cytokine levels.

Conclusion: From Isomeric Nuances to Rational Drug Design

The comparative analysis of 1-(2,3-dimethylphenyl)tetrazole and 1-(2,5-dimethylphenyl)tetrazole serves as a compelling case study in the importance of positional isomerism in medicinal chemistry. The subtle shift of a methyl group from the 3- to the 5-position on the phenyl ring is predicted to induce significant changes in the molecule's three-dimensional structure, which in turn will influence its spectroscopic and physicochemical properties. These differences, though seemingly minor, can have profound implications for a molecule's biological activity, including its efficacy, selectivity, and toxicity.

By employing the integrated approach of synthesis, comprehensive characterization, and biological evaluation outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships of this and other important classes of therapeutic agents. This knowledge is fundamental to the principles of rational drug design, enabling the targeted synthesis of more potent and safer medicines.

References

  • Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse. PubMed. Available at: [Link]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available at: [Link]

  • New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. PMC. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. Available at: [Link]

  • Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI. Available at: [Link]

  • Anti-inflammatory activity of indanyltetrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. Available at: [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. Available at: [Link]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online. Available at: [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available at: [Link]

  • Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages. PLOS One. Available at: [Link]

  • Oregano Essential Oil Attenuates RAW264.7 Cells from Lipopolysaccharide-Induced Inflammatory Response through Regulating NADPH Oxidase Activation-Driven Oxidative Stress. MDPI. Available at: [Link]

  • In silico and In vitro evaluation of the anti-inflammatory and antioxidant potential of Cymbopogon citratus from North-western Himalayas. bioRxiv. Available at: [Link]

  • Single Crystal X-ray Diffraction. University of York. Available at: [Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. Diamond Light Source. Available at: [Link]

  • Small Molecule X-ray Crystallography | METRIC. NC State University. Available at: [Link]

  • Supplementary information. Royal Society of Chemistry. Available at: [Link]

Sources

Methodological & Application

Reaction conditions for 2,3-dimethylphenyl isothiocyanate with sodium azide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-(2,3-Dimethylphenyl)-1H-tetrazole-5-thiol

Executive Summary & Scientific Rationale

The synthesis of 1-substituted tetrazole-5-thiols via the cycloaddition of sodium azide (


) to organic isothiocyanates is a cornerstone transformation in medicinal chemistry. The resulting tetrazole moiety serves as a lipophilic, metabolically stable bioisostere for carboxylic acids, crucial in the design of angiotensin II receptor antagonists (e.g., Losartan analogs) and antimicrobial agents.

This guide details the specific protocol for reacting 2,3-dimethylphenyl isothiocyanate with sodium azide. Unlike simple alkyl isothiocyanates, the 2,3-dimethylphenyl substrate introduces significant steric hindrance and lipophilicity. Consequently, standard aqueous protocols often suffer from poor phase contact and slow kinetics.

We present two validated methodologies:

  • Protocol A (Green/Standard): A surfactant-free aqueous reflux method suitable for scale-up.

  • Protocol B (Catalytic/Optimized): A Lewis-acid (

    
    ) catalyzed method in alcoholic media for accelerated kinetics and higher yields.
    

Mechanistic Insight & Tautomerism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the azide anion (


) on the electron-deficient carbon of the isothiocyanate (

), followed by an electrocyclic ring closure (hetero-Huisgen cycloaddition).

Critical Tautomer Note: The product exists in a tautomeric equilibrium between the thiol (1H-tetrazole-5-thiol) and thione (1H-tetrazole-5-thione) forms. In solution and solid state, the thione form often predominates due to resonance stabilization, which significantly affects NMR and IR characterization.

Figure 1: Reaction Mechanism & Tautomerism[1][2]

Mechanism Reactants Reactants 2,3-Dimethylphenyl-NCS + NaN3 Intermediate Intermediate Imidoyl Azide Species Reactants->Intermediate Nucleophilic Attack Cyclization Electrocyclic Ring Closure Intermediate->Cyclization Salt Tetrazolate Salt (Water Soluble) Cyclization->Salt [3+2] Cycloaddition Acidification Acidification (HCl, pH < 2) Salt->Acidification Product_Thiol Product (Thiol Form) Tetrazole-5-thiol Acidification->Product_Thiol Product_Thione Product (Thione Form) Tetrazole-5-thione Product_Thiol->Product_Thione Tautomerism

Caption: Mechanistic pathway from nucleophilic attack to the final tautomeric equilibrium of the protonated species.

Safety & Handling (Critical)

WARNING: This protocol involves Sodium Azide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[1][2] Strict adherence to safety protocols is mandatory.
  • Hydrazoic Acid (

    
    ) Hazard: 
    
    
    
    reacts with acid to form
    
    
    , a highly toxic and explosive gas. NEVER add acid to the reaction mixture until the solution has been cooled and adequate ventilation is ensured.
  • Metal Azides: Do not use metal spatulas or dispose of azide solutions down drains containing lead or copper piping (risk of explosive heavy metal azide formation).

  • Quenching: Quench excess azide with nitrous acid (generated in situ from sodium nitrite +

    
    ) or specific commercial quenchers before disposal.
    

Experimental Protocols

Protocol A: Aqueous Reflux (Green Chemistry Approach)

Best for: Large-scale synthesis where solvent recycling is difficult; avoids organic solvents.

Reagents:

  • 2,3-Dimethylphenyl isothiocyanate (1.0 equiv)

  • Sodium Azide (1.5 equiv)

  • Water (Solvent, 10 mL/mmol)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,3-dimethylphenyl isothiocyanate (10 mmol) in water (100 mL).

  • Addition: Add Sodium Azide (15 mmol, 0.98 g). Note: The organic phase will be immiscible initially.

  • Reaction: Heat the mixture to reflux (

    
    ). Vigorous stirring is essential to maximize the interfacial surface area.
    
  • Monitoring: Reflux for 12–16 hours . The reaction is complete when the oily isothiocyanate layer disappears and the solution becomes clear (formation of the water-soluble sodium tetrazolate).

  • Workup:

    • Cool the solution to room temperature.

    • Filter off any unreacted trace solids (charcoal treatment optionally).

    • CRITICAL STEP: Place the filtrate in an ice bath. Slowly add

      
       dropwise with stirring until pH 
      
      
      
      1–2.
    • Precipitation: The product will precipitate as a white/off-white solid.

    • Collect by vacuum filtration, wash with cold water (

      
      ), and dry in a vacuum oven at 
      
      
      
      .
Protocol B: Catalyzed (High Efficiency)

Best for: Sterically hindered substrates like 2,3-dimethylphenyl; faster kinetics.

Reagents:

  • 2,3-Dimethylphenyl isothiocyanate (1.0 equiv)

  • Sodium Azide (1.2 equiv)[1]

  • Zinc Chloride (

    
    ) (0.5 – 1.0 equiv)
    
  • Solvent: Isopropanol:Water (3:1) or pure Isopropanol.

Step-by-Step:

  • Setup: Dissolve Sodium Azide (12 mmol) and

    
     (5 mmol) in water (10 mL).
    
  • Addition: Add 2,3-dimethylphenyl isothiocyanate (10 mmol) dissolved in Isopropanol (30 mL).

  • Reaction: Heat to reflux (

    
    ). The Lewis acid (
    
    
    
    ) activates the isothiocyanate and stabilizes the transition state.
  • Monitoring: Reaction is typically complete in 2–4 hours (significantly faster than Protocol A).

  • Workup:

    • Concentrate the organic solvent under reduced pressure.

    • Dilute the residue with water (50 mL) and 10% NaOH (to solubilize the tetrazole as a sodium salt and precipitate Zinc as

      
      ).
      
    • Filter off the Zinc salts.

    • Acidify the filtrate with

      
       to precipitate the product.
      

Results & Discussion

The 2,3-dimethyl substitution pattern introduces steric bulk near the reactive center. While Protocol A is cleaner, Protocol B is recommended if yield is low (<50%) or reaction times are excessive.

Table 1: Comparative Analysis of Reaction Conditions

ParameterProtocol A (Aqueous)Protocol B (

Catalyzed)
Solvent Water (Green)Isopropanol/Water
Temperature


Time 12–24 Hours2–5 Hours
Typical Yield 65–75%85–92%
Purification Acid precipitationExtraction + Precipitation
Safety Profile High (Non-flammable)Moderate (Flammable solvent)
Figure 2: Workflow Decision Tree

Workflow Start Start: 2,3-Dimethylphenyl NCS Check Is Green Chemistry a Priority? Start->Check MethodA Method A: Aqueous Reflux (16h, 100°C) Check->MethodA Yes MethodB Method B: ZnCl2 Catalysis (4h, 80°C) Check->MethodB No (Prioritize Yield/Speed) Workup Workup: Acidify to pH 1 (Precipitate Product) MethodA->Workup MethodB->Workup

Caption: Decision matrix for selecting the optimal synthetic pathway based on laboratory constraints.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range

    
     (varies by purity and tautomer ratio).
    
  • IR Spectroscopy:

    • Absence of strong

      
       peak (
      
      
      
      ).
    • Presence of

      
       (thione) band (
      
      
      
      ).
    • Presence of

      
       stretch (
      
      
      
      ).
  • 1H NMR (DMSO-d6):

    • 
       2.1–2.4 ppm (Two singlets, 
      
      
      
      groups).
    • 
       7.0–7.5 ppm (Multiplet, Aromatic protons).
      
    • 
       13.0–14.0 ppm (Broad singlet, 
      
      
      
      , exchangeable with
      
      
      ).

References

  • Lieber, E., & Ramachandran, J. (1959). The Tautomerism of 1-Substituted-5-mercaptotetrazoles. Canadian Journal of Chemistry. Link

  • Vorona, S., et al. (2014).[3] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis (Thieme). Link

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2023).[4] Sodium Azide Safety Data Sheet (SDS). Link

Sources

Application Note: High-Performance Heterogeneous Catalysis using 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol (DMPTT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol (DMPTT) as a superior ligand for heterogeneous Palladium (Pd) catalysis. While generic 1-phenyl-1H-tetrazole-5-thiol ligands are known stabilizers for metal nanoparticles, the 2,3-dimethyl variant offers distinct steric advantages. The ortho-methyl substitution induces a torsional twist between the phenyl and tetrazole rings, increasing the ligand's cone angle. This steric bulk effectively prevents the agglomeration of Palladium species into inactive "Pd-black," significantly enhancing Turnover Number (TON) and catalyst longevity in C-C cross-coupling reactions.

Key Applications:

  • Suzuki-Miyaura Cross-Coupling (Aryl Chlorides/Bromides).[1]

  • Heck-Mizoroki Alkenylation.

  • Green Chemistry (Aqueous/Ethanolic media).

Scientific Foundation & Mechanism

Ligand Chemistry

DMPTT exists in a tautomeric equilibrium between the thione (major in solid state) and thiol forms. In the presence of a base or transition metal, the thiolate form dominates, coordinating to the metal center via the Sulfur atom (


-monodentate) or bridging via the Tetrazole Nitrogen (

-bridging).
  • Role of Sulfur: Strong

    
    -donation anchors the Pd atom, preventing leaching.
    
  • Role of Tetrazole Nitrogen: Provides hemilabile coordination that stabilizes the coordinatively unsaturated Pd(0) species during the catalytic cycle.

  • Role of 2,3-Dimethylphenyl Group: Provides a lipophilic, sterically demanding shield that protects the active site from over-coordination and bulk aggregation.

Mechanism of Action

The heterogeneous catalyst operates via a "Release and Catch" or surface-mediated mechanism. The DMPTT ligand ensures that the active Pd(0) species remains stabilized on the support surface (e.g., Silica or Magnetic Nanoparticles) post-reductive elimination.

CatalyticCycle Cat Pd(0)-DMPTT (Active Species) OxAdd Oxidative Addition (Ar-X) Cat->OxAdd Step 1 TransMet Transmetallation (Ar'-B(OH)2) OxAdd->TransMet Step 2: Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Step 3 RedElim->Cat Regeneration Sterics 2,3-Dimethyl Steric Shield Prevents Agglomeration Sterics->Cat

Figure 1: The catalytic cycle of DMPTT-stabilized Palladium. The ligand prevents the irreversible formation of bulk Pd metal.

Experimental Protocols

Materials & Reagents Table
ReagentFunctionPurity/GradeNotes
DMPTT Ligand>97%1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol
SBA-15 or SiO2 SupportMesoporousHigh surface area (>500 m²/g) preferred
CPTMS Linker98%(3-Chloropropyl)trimethoxysilane
Pd(OAc)2 Metal Source98%Palladium(II) acetate
Toluene SolventAnhydrousFor grafting steps
K2CO3 BaseReagent GradeFor catalytic coupling
Protocol A: Catalyst Synthesis (Immobilization on Silica)

Objective: To covalently anchor DMPTT onto mesoporous silica and complex it with Palladium.

Step 1: Functionalization of Support (Cl-SBA-15)

  • Suspend 1.0 g of calcined SBA-15 (dried at 120°C for 4h) in 30 mL of dry Toluene.

  • Add 1.0 mL of (3-Chloropropyl)trimethoxysilane (CPTMS).

  • Reflux under Nitrogen atmosphere for 24 hours.

  • Filter the solid, wash extensively with Toluene and Ethanol to remove unreacted silane.

  • Dry under vacuum at 60°C. Product: Cl-SBA-15.

Step 2: Ligand Grafting (DMPTT-SBA-15)

  • Dissolve 2.0 mmol of DMPTT and 2.5 mmol of K2CO3 in 20 mL of DMF.

  • Add 1.0 g of Cl-SBA-15 .

  • Stir at 80°C for 24 hours. The thiolate anion displaces the chloride.

  • Filter and wash with DMF, Water, and Ethanol.

  • Validation: FT-IR should show tetrazole ring vibrations (~1460 cm⁻¹) and disappearance of C-Cl stretch.

Step 3: Palladium Loading (Pd@DMPTT-SBA-15)

  • Disperse 1.0 g of DMPTT-SBA-15 in 20 mL Acetone.

  • Add 0.1 mmol Pd(OAc)2 (dissolved in minimal acetone).

  • Stir at room temperature for 12 hours. The solution color should fade as Pd coordinates to the ligand.

  • Filter, wash with Acetone, and dry.

  • Reduction (Optional but recommended): Suspend in ethanol and add NaBH4 (0.5 mmol) to generate Pd(0) nanoparticles in situ, or rely on in situ reduction during the Suzuki coupling.

SynthesisWorkflow Start Bare Silica (SBA-15) Step1 Functionalization (CPTMS + Reflux) Start->Step1 Inter1 Cl-Functionalized Silica Step1->Inter1 Step2 Ligand Grafting (DMPTT + Base) Inter1->Step2 Inter2 DMPTT-Silica Support Step2->Inter2 Step3 Metal Coordination (Pd(OAc)2) Inter2->Step3 Final Pd@DMPTT-SBA-15 (Active Catalyst) Step3->Final

Figure 2: Step-by-step synthesis workflow for the heterogeneous catalyst.

Protocol B: Suzuki-Miyaura Coupling Application

Objective: General procedure for coupling aryl halides with phenylboronic acid.

  • Reaction Setup: In a 10 mL round-bottom flask, add:

    • Aryl Halide (1.0 mmol)

    • Phenylboronic Acid (1.2 mmol)

    • K2CO3 (2.0 mmol)

    • Pd@DMPTT-SBA-15 Catalyst (0.5 mol% Pd equivalent)

    • Solvent: Ethanol:Water (1:1 v/v, 4 mL)

  • Execution: Heat the mixture to 50°C - 80°C (depending on substrate reactivity) with vigorous stirring.

  • Monitoring: Monitor via TLC or GC-MS. High conversion is typically achieved within 1-4 hours.

  • Work-up:

    • Centrifugation: Spin down to separate the solid catalyst. Decant the supernatant.

    • Extraction: Extract product from supernatant with Ethyl Acetate.

    • Recycling: Wash the solid catalyst pellet with water and ethanol, dry, and reuse.

Validation & Troubleshooting

The Hot Filtration Test (Mandatory)

To ensure the reaction is truly heterogeneous and not driven by leached Pd species:

  • Run the standard reaction to ~30% conversion.

  • Rapidly filter the hot reaction mixture through a 0.2 µm PTFE membrane to remove all solid catalyst.

  • Continue heating the filtrate.

  • Result Interpretation: If conversion stops increasing, the catalyst is heterogeneous. If conversion continues, Pd has leached (ligand failure). DMPTT is designed to prevent this leaching.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Catalyst poisoning or pore blockage.Wash catalyst with hot ethanol; ensure reagents are free of sulfur/amine impurities.
Pd Leaching Weak ligand binding.Ensure Step 2 (Ligand Grafting) used excess DMPTT; verify pH is not < 4 (acid can protonate thiol).
Slow Reaction Steric bulk of 2,3-dimethyl group.Increase temperature by 10°C; the steric bulk increases stability but may slightly lower initial rate.

References

  • Tetrazole-Thiol Ligand Class Behavior

    • Title: 1-Substituted Tetrazole-5-thiol-Capped Noble Metal Nanoparticles.[2]

    • Source: Figshare (2011).
    • URL:[Link]

  • Heterogeneous Catalyst Validation Protocols

    • Title: Hot filtration test for investigation of catalyst heterogeneity.[3]

    • Source: ResearchG
    • URL:[Link] (General reference for standard Hot Filtration protocols in Catalysis Science & Technology).

  • Synthesis of Tetrazole-Functionalized Supports

    • Title: New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives.[4]

    • Source: Scientific Reports (N
    • URL:[Link]

  • Palladium-Tetrazole Complex Characterization

    • Title: New palladium (II) complexes with 1‐phenyl‐1H‐tetrazole‐5‐thiol and diphosphine.[5]

    • Source: Applied Organometallic Chemistry, 2020.
    • URL:[Link]

Sources

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol as a corrosion inhibitor for copper alloys

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol (DMTT): A High-Efficacy Corrosion Inhibitor for Copper and its Alloys

Audience: Researchers, scientists, and materials engineers.

Introduction: The Challenge of Copper Corrosion

Copper and its alloys are indispensable in industries ranging from electronics and telecommunications to heating and cooling systems, prized for their exceptional thermal and electrical conductivity.[1] However, in the presence of aggressive media, such as acidic solutions or environments containing chloride, sulfide, or other ions, copper is highly susceptible to corrosion. This degradation compromises the material's structural integrity and functional performance. The use of organic corrosion inhibitors is one of the most effective and practical strategies for protecting copper.[2]

Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the copper from the corrosive environment.[3] Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are particularly effective. This is because the lone pair electrons on the heteroatoms and the π-electrons of the aromatic rings can form coordinate bonds with the vacant d-orbitals of copper atoms.[4]

This application note provides a detailed technical guide on the use and evaluation of 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol (DMTT) , a highly effective corrosion inhibitor for copper. Tetrazole derivatives, particularly those functionalized with a thiol group, have demonstrated exceptional performance in mitigating copper corrosion.[2][5] We will explore the mechanism of action and provide comprehensive, field-proven protocols for its electrochemical and surface-level characterization.

Compound Profile & Mechanism of Inhibition

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol (DMTT) is an aromatic organic compound featuring two key functional moieties for corrosion inhibition: a tetrazole ring and a thiol (-SH) group.

  • Tetrazole Ring: The four nitrogen atoms in the heterocyclic ring serve as potent active sites for adsorption.

  • Thiol Group: The sulfur atom is a soft base, exhibiting a strong affinity for copper, which is a soft acid. This interaction facilitates robust chemisorption.

  • Phenyl Group: The aromatic ring provides a larger surface area for coverage and can contribute π-electrons for bonding.

The primary mechanism of inhibition is the chemisorption of DMTT molecules onto the copper surface. This process involves the formation of a stable, coordinated complex between the DMTT molecule and copper ions (Cu⁺ or Cu²⁺) on the surface. The nitrogen and sulfur atoms donate electrons to the vacant d-orbitals of copper, creating a self-assembled, protective film. This film acts as a physical barrier, blocking the active sites for both the anodic dissolution of copper and the cathodic reduction reactions (e.g., oxygen reduction), thereby stifling the overall corrosion process.[6][7]

Caption: Mechanism of DMTT forming a protective film on the copper surface.

Experimental Evaluation: Materials & Protocols

Evaluating the efficacy of a corrosion inhibitor requires a systematic approach combining electrochemical techniques and surface analysis.[8]

Materials and Preparation

1. Working Electrode (WE) Preparation:

  • Material: Copper alloy coupons (e.g., C11000) with a fixed exposed surface area (e.g., 1 cm²). The remainder of the coupon is embedded in a non-conductive resin.

  • Procedure:

    • Mechanically grind the exposed copper surface using successive grades of silicon carbide (SiC) emery paper, starting from 400 grit and proceeding to 1200 or 2000 grit.

    • Polish the surface with a fine alumina suspension (e.g., 0.5 µm) on a polishing cloth to achieve a mirror finish.

    • Rinse thoroughly with deionized water, followed by degreasing with acetone or ethanol.

    • Dry the electrode in a stream of warm air and store it in a desiccator before use.

  • Rationale: This multi-step polishing process is crucial for removing any pre-existing oxide layers and surface defects, ensuring a clean, uniform, and reproducible surface for each experiment.

2. Solution Preparation:

  • Corrosive Medium: Prepare the desired corrosive solution. A common choice is 3.5% NaCl solution to simulate a marine environment or 0.5 M H₂SO₄ for acidic industrial conditions.[2][9]

  • Inhibitor Solutions: Prepare a stock solution of DMTT in a suitable solvent (e.g., ethanol) and then add the required aliquots to the corrosive medium to achieve a range of concentrations for testing (e.g., 50, 100, 200, 500 ppm).

Protocol 1: Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration connected to a potentiostat.[10]

  • Working Electrode (WE): The prepared copper coupon.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): A platinum or graphite rod/mesh with a surface area much larger than the WE.

Step-by-Step Protocol:

  • Assemble the three-electrode cell with the copper WE, RE, and CE immersed in the test solution (corrosive medium with or without DMTT).

  • Open Circuit Potential (OCP) Stabilization: Monitor the OCP for a period of 30-60 minutes, or until the potential stabilizes (fluctuation <10 mV over 5 minutes).[11]

    • Rationale: This allows the electrode surface to reach a steady state with the solution before any potential or current is applied, ensuring that subsequent measurements are representative of the stable corrosion process.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the stabilized OCP.

    • Scan over a frequency range from 100 kHz down to 10 mHz.[9][12]

    • Plot the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

    • Data Analysis: Fit the EIS data to an equivalent electrical circuit (EEC) to model the corrosion process and extract quantitative values.[1] A larger Rct value in the presence of the inhibitor indicates better protection.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[9][12]

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Data Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[12] The intersection point yields the corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate and thus effective inhibition.

Protocol 2: Surface Analysis

Surface analysis techniques provide direct evidence of the inhibitor's protective film. These tests are performed on copper coupons after immersion in the test solutions for a prolonged period (e.g., 24 hours).

  • Scanning Electron Microscopy (SEM):

    • Immerse prepared copper coupons in the blank corrosive solution and the inhibitor-containing solution for a set duration.

    • Gently remove the coupons, rinse with deionized water, and dry.

    • Mount the samples and acquire surface morphology images using an SEM.

    • Expected Result: The coupon from the blank solution will show a rough, damaged surface with pits and corrosion products. The coupon protected by DMTT will exhibit a significantly smoother and more intact surface.[7]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Use coupons prepared similarly to the SEM analysis.

    • Analyze the surface using an XPS system to determine the elemental composition and chemical states.

    • Expected Result: The XPS spectra of the DMTT-treated sample should show peaks corresponding to Nitrogen (N 1s) and Sulfur (S 2p), confirming the adsorption of the inhibitor molecule on the surface. Shifts in the Cu 2p peaks may indicate the formation of Cu(I)-inhibitor complexes.[13][14]

Data Interpretation and Performance Metrics

The primary metric for quantifying inhibitor performance is the Inhibition Efficiency (IE%). It can be calculated from both PDP and EIS data.

From Potentiodynamic Polarization (PDP): The IE% is calculated using the corrosion current densities: IE% = [ (icorr⁰ - icorr) / icorr⁰ ] * 100 Where:

  • icorr⁰ is the corrosion current density in the blank solution (without inhibitor).

  • icorr is the corrosion current density in the solution with the inhibitor.

From Electrochemical Impedance Spectroscopy (EIS): The IE% is calculated using the charge transfer resistance values: IE% = [ (Rct - Rct⁰) / Rct ] * 100 Where:

  • Rct⁰ is the charge transfer resistance in the blank solution.

  • Rct is the charge transfer resistance in the solution with the inhibitor.

Table 1: Example Data for DMTT on Copper in 3.5% NaCl

DMTT Conc. (ppm) icorr (µA/cm²) Rct (Ω·cm²) IE% (from PDP) IE% (from EIS)
0 (Blank) 15.2 850 - -
50 4.1 3,200 73.0% 73.4%
100 2.3 6,500 84.9% 86.9%
200 1.1 13,100 92.8% 93.5%

| 500 | 0.9 | 15,500 | 94.1% | 94.5% |

Integrated Experimental Workflow

The following diagram outlines the complete workflow for evaluating the performance of DMTT as a corrosion inhibitor.

Experimental_Workflow Figure 2: Workflow for Inhibitor Evaluation A 1. Specimen Preparation (Grinding, Polishing, Cleaning) C 3. Electrochemical Cell Setup (WE, RE, CE Assembly) A->C G 7. Long-Term Immersion Test (e.g., 24 hours) A->G B 2. Solution Preparation (Corrosive Media +/- DMTT) B->C B->G D 4. OCP Stabilization (Wait for Steady State) C->D E 5. Electrochemical Testing (EIS followed by PDP) D->E F 6. Data Analysis (Calculate icorr, Rct, IE%) E->F I 9. Comprehensive Report (Correlate Electrochemical & Surface Data) F->I H 8. Surface Characterization (SEM, XPS Analysis) G->H H->I

Sources

Application Notes and Protocols for the Desulfurization of 1-(2,3-dimethylphenyl)tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the desulfurization of 1-(2,3-dimethylphenyl)tetrazole-5-thiol to yield 1-(2,3-dimethylphenyl)-1H-tetrazole. This transformation is a critical step in medicinal chemistry and drug development, as it allows for the removal of a thiol group, which can be a liability in biological systems, while retaining the core tetrazole scaffold, a common bioisostere for carboxylic acids. This guide details a robust protocol using Raney® Nickel, a widely employed catalyst for such transformations. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss crucial safety considerations. Furthermore, this document outlines methods for reaction monitoring and product characterization, ensuring a reliable and reproducible synthetic outcome.

Introduction: The Strategic Importance of Desulfurization in Tetrazole Chemistry

Tetrazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The synthesis of substituted tetrazoles frequently involves the use of a thiol-containing precursor, such as 1-(2,3-dimethylphenyl)tetrazole-5-thiol. However, the presence of a thiol group in a final drug candidate can be undesirable due to potential issues with oxidation, disulfide formation, and off-target interactions.

Therefore, the reductive desulfurization of the C-S bond is a key synthetic maneuver to arrive at the desired 1-substituted-1H-tetrazole. Raney® Nickel, a spongy, porous nickel catalyst saturated with hydrogen, is a classic and effective reagent for this purpose. The high surface area and the adsorbed hydrogen are crucial for the hydrogenolysis of the carbon-sulfur bond. This application note provides a detailed protocol for this transformation, emphasizing safety, efficiency, and product purity.

Reaction Mechanism and Causality

The desulfurization of a thiol using Raney® Nickel is a heterogeneous catalytic process. The generally accepted mechanism involves the following key steps:

  • Adsorption: The sulfur atom of the 1-(2,3-dimethylphenyl)tetrazole-5-thiol adsorbs onto the surface of the Raney® Nickel catalyst.

  • C-S Bond Cleavage: The carbon-sulfur bond is cleaved through a process of hydrogenolysis, where the adsorbed hydrogen on the catalyst surface participates in the reduction.

  • Hydrogenation: The resulting carbon-centered radical (or related intermediate) on the tetrazole ring is then quenched by another hydrogen atom from the catalyst surface, yielding the final desulfurized product, 1-(2,3-dimethylphenyl)-1H-tetrazole.

  • Nickel Sulfide Formation: The sulfur atom remains bound to the nickel catalyst, forming nickel sulfide (NiS).

The choice of Raney® Nickel is predicated on its high catalytic activity. However, this high reactivity can sometimes lead to the reduction of other functional groups or even cleavage of the heterocyclic ring. Therefore, careful control of reaction conditions, such as temperature and reaction time, is paramount. In some cases, partial deactivation of the Raney® Nickel by washing with a solvent like acetone can be employed to moderate its reactivity and improve selectivity.

Visualizing the Desulfurization Workflow

Desulfurization_Workflow Figure 1: Experimental Workflow for Desulfurization cluster_prep Catalyst Preparation cluster_reaction Desulfurization Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization wash_RaNi Wash Raney® Nickel Slurry (with water and solvent) add_RaNi Add washed Raney® Nickel to the thiol solution wash_RaNi->add_RaNi Transfer dissolve_thiol Dissolve 1-(2,3-dimethylphenyl)tetrazole-5-thiol in an appropriate solvent (e.g., Ethanol) dissolve_thiol->add_RaNi react Stir at controlled temperature (e.g., room temperature to 50°C) add_RaNi->react monitor Monitor reaction progress (by TLC or LC-MS) react->monitor filter_celite Filter through Celite® (Caution: Pyrophoric!) monitor->filter_celite Upon completion concentrate Concentrate the filtrate filter_celite->concentrate purify Purify the crude product (e.g., column chromatography or recrystallization) concentrate->purify characterize Characterize the final product (NMR, MS, Melting Point) purify->characterize

Caption: A flowchart illustrating the key stages of the desulfurization procedure.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(2,3-dimethylphenyl)tetrazole-5-thiol≥95%Commercially availableStarting material.
Raney® Nickel (slurry in water)W-2 or equivalentMajor chemical suppliersHighly pyrophoric when dry. Handle with extreme care.
Ethanol (EtOH)AnhydrousCommercially availableReaction solvent.
AcetoneACS gradeCommercially availableFor deactivation of Raney® Nickel (optional).
Celite® 545---Commercially availableFiltration aid.
Ethyl Acetate (EtOAc)ACS gradeCommercially availableFor chromatography and extraction.
HexanesACS gradeCommercially availableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercially availableDrying agent.
Deuterated Chloroform (CDCl₃)For NMRCommercially availableNMR solvent.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • NMR spectrometer

  • Melting point apparatus

Experimental Protocol

Synthesis of Starting Material: 1-(2,3-dimethylphenyl)tetrazole-5-thiol

The starting material can be synthesized from 2,3-dimethylphenyl isothiocyanate and sodium azide. A general procedure is as follows:

  • In a round-bottom flask, dissolve 2,3-dimethylphenyl isothiocyanate (1.0 eq) in a suitable solvent such as water or DMF.

  • Add sodium azide (1.1 - 1.5 eq) portion-wise. Caution: Sodium azide is highly toxic and can form explosive azides with heavy metals.

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the cyclization. Reaction progress can be monitored by TLC.

  • Upon completion, the reaction is acidified with an aqueous acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 1-(2,3-dimethylphenyl)tetrazole-5-thiol.

Desulfurization Procedure

Safety First: Raney® Nickel is highly pyrophoric when dry and should always be handled as a slurry or kept wet with a solvent. All operations involving Raney® Nickel should be performed in a well-ventilated fume hood, and a container of sand should be readily available for extinguishing any potential fires.

  • Catalyst Preparation (Deactivation - Optional but Recommended):

    • In a flask under an inert atmosphere, carefully decant the water from the Raney® Nickel slurry (typically 1:1 to 2:1 weight ratio of Raney® Nickel to the starting thiol).

    • Wash the Raney® Nickel with anhydrous ethanol (3 x volume of the catalyst) to remove water.

    • For deactivation, wash the catalyst with acetone (2 x volume of the catalyst). This step helps to moderate the reactivity and prevent over-reduction.

  • Reaction Setup:

    • In a separate round-bottom flask, dissolve 1-(2,3-dimethylphenyl)tetrazole-5-thiol (1.0 eq) in anhydrous ethanol (10-20 mL per gram of thiol).

    • Carefully add the washed (and optionally deactivated) Raney® Nickel slurry to the solution of the thiol.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The starting material (thiol) is typically more polar than the desulfurized product.

    • If the reaction is sluggish, the temperature can be gradually increased to 40-50°C. Avoid excessive heating, which can promote side reactions.

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

    • Crucially, do not allow the Raney® Nickel to dry. Carefully filter the reaction mixture through a pad of Celite® in a Buchner funnel.

    • Wash the filter cake thoroughly with ethanol to ensure complete recovery of the product.

    • Immediately quench the Raney® Nickel/Celite® filter cake by slowly adding it to a large volume of water. This will safely deactivate the catalyst.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

Characterization of the Product: 1-(2,3-dimethylphenyl)-1H-tetrazole

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point Literature values for analogous 1-aryl-1H-tetrazoles vary. For example, 1-(2-methylphenyl)-1H-tetrazole has a melting point of 152-155 °C. An experimental determination is recommended.
¹H NMR (400 MHz, CDCl₃) Expected signals: A singlet for the tetrazole proton (δ ~8.0-9.0 ppm), multiplets for the aromatic protons, and singlets for the two methyl groups. For the analogous 1-(2-methylphenyl)-1H-tetrazole, the tetrazole proton appears at δ 8.08 ppm.
¹³C NMR (100 MHz, CDCl₃) Expected signals: A signal for the tetrazole carbon (δ ~140-150 ppm), signals for the aromatic carbons, and signals for the methyl carbons. For 1-(2-methylphenyl)-1H-tetrazole, the tetrazole carbon appears at δ 144.10 ppm.
Mass Spectrometry Calculation for C₉H₁₀N₄: [M+H]⁺ = 175.0984.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient Raney® Nickel; Deactivated catalyst; Low reaction temperature.Increase the amount of Raney® Nickel; Use freshly washed catalyst; Gradually increase the reaction temperature.
Low Yield Over-reduction or ring cleavage; Product loss during work-up.Use deactivated Raney® Nickel; Monitor the reaction closely and stop it once the starting material is consumed; Ensure thorough washing of the filter cake.
Presence of Impurities Side reactions; Incomplete removal of starting material.Optimize reaction conditions (temperature, time); Improve purification method (e.g., adjust chromatography gradient).

Alternative Desulfurization Methods

While Raney® Nickel is a workhorse for desulfurization, other methods can be considered, especially if substrate sensitivity is a concern:

  • Nickel Boride (Ni₂B): Generated in situ from a nickel(II) salt and sodium borohydride, this reagent can be a milder alternative to Raney® Nickel.

  • Molybdenum-based Reagents: Molybdenum hexacarbonyl has been shown to effect desulfurization with good functional group tolerance.

  • Electrochemical Desulfurization: This method offers a high degree of control over the reductive potential and can be a greener alternative.

Conclusion

The desulfurization of 1-(2,3-dimethylphenyl)tetrazole-5-thiol using Raney® Nickel is a reliable and efficient method for the synthesis of 1-(2,3-dimethylphenyl)-1H-tetrazole. By following the detailed protocol outlined in this application note and adhering to the necessary safety precautions, researchers can confidently perform this important transformation. The ability to selectively remove the thiol group while preserving the tetrazole core is a valuable tool in the synthesis of novel compounds for drug discovery and development.

References

  • Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. Rsc.org. [Link]

  • Feng Zhao, Bin Song, Pengxiang Gao, Bingcheng Hu, Chong Zhang. Electrochemically Induced Synthesis of Substituted 5-Thiotetrazoles. J ORG CHEM. 2025 May.
  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. [Link]

  • Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Wiley Online Library. 2022 Nov 19.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Product and preparation of 1H-tetrazole-5-thiol derivatives.
  • Reductive Desulfurization. Chem-Station Int. Ed. 2017 May 26. [Link]

  • 1-(3,5-dimethylphenyl)-1H-tetrazole. PubChem. [Link]

  • Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Organic Reactions. [Link]

  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Rsc.org. [Link]

  • Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Raney nickel. Wikipedia. [Link]

  • Desulfurization of Thioketals into Methylene and Methyl Derivatives: Nickel or not Nickel?. HAL Open Science. [Link]

  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. ResearchGate. [Link]

  • Method for reducing mercaptal or thioketone for desulfurization.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. 2017 Aug 24.
  • 1H-Tetrazole. CAS Common Chemistry. [Link]

  • 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). ResearchGate. [Link]

  • raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]

  • Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo. [Link]

  • Raney nickel desulfurization. Britannica. [Link]

  • Assignments of 13 C NMR data for the tetrazol-1-yl-isoalkanes. ResearchGate. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO. [Link]

  • Desulfurization with Raney Nickel. ResearchGate. [Link]

  • Orderly Nanodendritic Nickel Substitute for Raney Nickel Catalyst Improving Alkali Water Electrolyzer. PubMed. 2024 Jan. [Link]

  • Process for preparing 1-H-tet

Application Notes & Protocols: Coordination Chemistry of 1-Aryl-5-mercaptotetrazoles with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Role of 1-Aryl-5-mercaptotetrazoles in Modern Coordination Chemistry

1-Aryl-5-mercaptotetrazoles (Ar-TzSH) are a fascinating class of heterocyclic ligands that have garnered significant attention in coordination chemistry. Their unique structural features, particularly the presence of multiple potential donor atoms (the sulfur exocyclic atom and the nitrogen atoms of the tetrazole ring), allow for a rich and diverse coordination chemistry with a wide range of transition metals.[1][2] The resulting metal complexes exhibit a broad spectrum of applications, from medicinal chemistry, where they have shown promise as antimicrobial and anticancer agents, to materials science and catalysis.[3][4][5][6]

This guide provides a comprehensive overview of the coordination chemistry of 1-aryl-5-mercaptotetrazoles with transition metals. It is designed to be a practical resource for researchers, offering detailed protocols for the synthesis and characterization of these complexes, as well as insights into their potential applications. The protocols and explanations are grounded in established scientific principles and supported by authoritative references to ensure both accuracy and trustworthiness.

PART I: The Ligand - Synthesis of 1-Phenyl-5-mercaptotetrazole

The first step in exploring the coordination chemistry of these complexes is the synthesis of the ligand itself. 1-Phenyl-5-mercaptotetrazole (PMT) is a commonly used and representative example of this class of ligands.[7][8]

Protocol 1: Synthesis of 1-Phenyl-5-mercaptotetrazole (PMT)

This protocol is based on the reaction of phenyl isothiocyanate with sodium azide in the presence of a catalyst.

Materials:

  • Phenyl isothiocyanate

  • Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenyl isothiocyanate (0.1 mol) in 100 mL of DMF.

  • Addition of Reagents: To this solution, add sodium azide (0.12 mol) and ammonium chloride (0.12 mol). The addition of NH₄Cl helps to catalyze the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution by slowly adding 2M HCl with constant stirring until the pH is approximately 2-3. A white precipitate of 1-phenyl-5-mercaptotetrazole will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any unreacted salts.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure, needle-like crystals of 1-phenyl-5-mercaptotetrazole.

  • Drying: Dry the purified product in a desiccator over anhydrous CaCl₂.

Expected Yield: 70-80%

Characterization: The synthesized ligand should be characterized by:

  • Melting Point: Compare with the literature value (around 144-146 °C).[9]

  • FT-IR Spectroscopy: Look for characteristic peaks for C=N, N-N, and C-S vibrations. The absence of the isothiocyanate peak (~2100 cm⁻¹) from the starting material is a key indicator of reaction completion.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

PART II: Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 1-aryl-5-mercaptotetrazoles can be achieved through various methods, most commonly by direct reaction of the ligand with a metal salt in a suitable solvent.

General Protocol for the Synthesis of Metal Complexes with PMT

Materials:

  • 1-Phenyl-5-mercaptotetrazole (PMT)

  • Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂).

  • Methanol or Ethanol

  • Magnetic stirrer

  • Beakers and standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve PMT (2 mmol) in 20 mL of hot methanol or ethanol in a 100 mL beaker with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the transition metal salt (1 mmol) in 10 mL of methanol or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A colored precipitate will form immediately or upon standing.

  • Reaction Completion: Stir the reaction mixture for 2-4 hours at room temperature to ensure complete complexation.

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the complex with small portions of cold methanol or ethanol to remove any unreacted starting materials, followed by diethyl ether. Dry the complex in a desiccator.

Causality Behind Experimental Choices:
  • Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many transition metal salts, and their volatility allows for easy removal.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used, assuming the formation of complexes with the general formula [M(L)₂]. However, the actual stoichiometry can vary depending on the metal and reaction conditions.[3]

  • Temperature: The initial dissolution of the ligand is often done in a hot solvent to ensure complete dissolution, while the complexation is typically carried out at room temperature.

PART III: Structural and Spectroscopic Characterization

The properties and potential applications of these complexes are intrinsically linked to their structure. Therefore, thorough characterization is crucial.

Coordination Modes of 1-Aryl-5-mercaptotetrazoles

1-Aryl-5-mercaptotetrazoles can coordinate to metal ions in several ways, primarily through the exocyclic sulfur atom and the nitrogen atoms of the tetrazole ring.[2] This versatility leads to the formation of mononuclear, binuclear, or polymeric structures.[10][11][12]

G cluster_ligand 1-Aryl-5-mercaptotetrazole Ligand cluster_modes Coordination Modes Ligand Ar-TzSH Metal Transition Metal Ion (M) Ligand->Metal Coordinates to Monodentate_S Monodentate (via S) Monodentate_N Monodentate (via N) Bidentate_SN Bidentate Chelate (S, N) Bridging_S Bridging (via S) Bridging_SN Bridging (via S and N) Metal->Monodentate_S Metal->Monodentate_N Metal->Bidentate_SN Metal->Bridging_S Metal->Bridging_SN

Caption: Common coordination modes of 1-aryl-5-mercaptotetrazole ligands with transition metals.

Protocol 2: FT-IR Spectroscopic Analysis

Purpose: To identify the coordination sites of the ligand.

Procedure:

  • Prepare KBr pellets of the free ligand and the synthesized metal complexes.

  • Record the FT-IR spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand.

Interpretation:

  • ν(C=N) and ν(N-N): The bands corresponding to the stretching vibrations of the C=N and N-N bonds in the tetrazole ring will likely shift upon coordination of a nitrogen atom to the metal center.

  • ν(C-S): The C-S stretching vibration band will shift if the sulfur atom is involved in coordination.

  • New Bands: The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-S stretching vibrations, providing direct evidence of coordination.[13]

Protocol 3: NMR Spectroscopic Analysis

Purpose: To elucidate the structure of the complexes in solution, particularly for diamagnetic complexes (e.g., Zn(II)).

Procedure:

  • Dissolve the free ligand and the diamagnetic complexes in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra.

  • Compare the chemical shifts of the complex with those of the free ligand.

Interpretation:

  • Shifts in the signals of the aromatic protons and carbons of the aryl group can indicate changes in the electronic environment upon complexation.

  • Significant changes in the chemical shift of the carbon atom attached to the sulfur (C-S) can suggest coordination through the sulfur atom.

Protocol 4: UV-Visible Spectroscopic Analysis

Purpose: To study the electronic transitions and geometry of the complexes.

Procedure:

  • Prepare dilute solutions of the complexes in a suitable solvent (e.g., DMF or DMSO).

  • Record the UV-Vis spectra in the range of 200-800 nm.

Interpretation:

  • Intra-ligand Transitions: High-intensity bands in the UV region are typically due to π→π* and n→π* transitions within the ligand. These may shift upon complexation.

  • d-d Transitions: For complexes of d-block metals, weaker absorption bands in the visible region correspond to d-d electronic transitions. The position and number of these bands can provide information about the coordination geometry (e.g., octahedral, tetrahedral).[14]

The Gold Standard: Single-Crystal X-ray Diffraction

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of these complexes.[14][15][16] It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[17]

PART IV: Applications of 1-Aryl-5-mercaptotetrazole Metal Complexes

The unique structural and electronic properties of these complexes translate into a wide array of potential applications.

G cluster_apps Potential Applications Start Synthesis of Ar-TzSH Ligand Complex Complexation with Transition Metal Start->Complex Characterize Structural & Spectroscopic Characterization (FT-IR, NMR, X-ray) Complex->Characterize Applications Application Screening Characterize->Applications Antimicrobial Antimicrobial Agents Applications->Antimicrobial Anticancer Anticancer Therapeutics Applications->Anticancer Catalysis Catalysis Applications->Catalysis Other Corrosion Inhibition, Sensors, etc. Applications->Other

Caption: Workflow from synthesis to application of 1-aryl-5-mercaptotetrazole metal complexes.

Medicinal Chemistry Applications

Antimicrobial Activity:

Many transition metal complexes of 1-aryl-5-mercaptotetrazoles have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[3][18] Chelation of the metal ion to the ligand can enhance its lipophilicity, facilitating its penetration through the microbial cell membrane.[3] This can lead to the blockage of metal binding sites in microbial enzymes, thereby inhibiting their growth.[3] Some studies have shown that these complexes can exhibit higher activity than the free ligand or the metal salt alone.[3][19]

Anticancer Activity:

The development of metal-based drugs is a rapidly growing field in cancer therapy.[4][20][21] Transition metal complexes of tetrazole derivatives have been investigated for their potential as anticancer agents.[6][22] Their mechanism of action can involve various pathways, including binding to DNA, inhibiting enzymes essential for cell proliferation, and inducing apoptosis.[4][23]

Application Metal Ions Typically Studied Mechanism of Action (Proposed) Representative References
Antimicrobial Cu(II), Co(II), Ni(II), Zn(II)Increased lipophilicity, blocking of enzyme active sites.[3][3],[24],[25]
Anticancer Cu(II), Co(II), Ni(II), Pt(II), Ru(II)DNA binding and cleavage, enzyme inhibition, induction of apoptosis.[4][23][6],[22],[20]
Catalysis Cu(II), Fe(III), Pd(II)Lewis acid catalysis, redox catalysis.[5],[26]
Protocol 5: Screening for Antimicrobial Activity (Agar Disc Diffusion Method)

Purpose: A preliminary qualitative assessment of the antimicrobial activity of the synthesized complexes.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile filter paper discs

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Standard antifungal discs (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO) - sterile

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Plate Preparation: Spread the microbial inoculum evenly over the surface of a nutrient agar plate.

  • Disc Preparation: Dissolve the synthesized complexes in sterile DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile filter paper discs with the complex solutions. Allow the solvent to evaporate completely.

  • Disc Placement: Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, onto the surface of the agar plate.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The activity of the synthesized complexes can be compared with that of the standard drugs.

Conclusion and Future Perspectives

The coordination chemistry of 1-aryl-5-mercaptotetrazoles with transition metals is a rich and expanding field of research. The versatility of the ligand's coordination modes allows for the synthesis of a vast array of complexes with diverse structures and properties. While significant progress has been made in exploring their antimicrobial and anticancer potential, further research is needed to elucidate their precise mechanisms of action and to optimize their therapeutic efficacy. The catalytic applications of these complexes also represent a promising area for future investigation. The protocols and information provided in this guide serve as a foundation for researchers to explore this exciting area of inorganic and medicinal chemistry.

References

  • Metal Complexes as Antimicrobial Agents. (2011). SciSpace.
  • 1-Phenyl-5-mercaptotetrazole. Chem-Impex.
  • Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl- 1H-tetrazole molecule. SSRN.
  • APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. (2019). WJPMR.
  • Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights.
  • 1-Phenyl-5-mercaptotetrazole. Dongyang Tuqiang Commercial Trade Co., Ltd..
  • Therapeutic Applications of Transition Metal Complexes. (2012). IOSR Journal.
  • 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole as ligand in Cu(I) complexes with or without X-ions (X = Cl, Br, I): Synthesis, crystal structures and properties.
  • New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole deriv
  • 19.2: Coordination Chemistry of Transition Metals. (2023). LibreTexts.
  • 1-Phenyl 5-mercapto tetrazole, 99% 86-93-1. Ottokemi.
  • Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo.
  • 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole as ligand in Cu(I) complexes with or without X-ions (X = Cl, Br, I): synthesis, crystal structures and properties. (2017). Figshare.
  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.
  • Synthesis of 1-substituted 5-mercaptotetrazoles.
  • Syntheses, structural characterization and properties of transition metal complexes of 5,5′-(1,4-phenylene)bis(1H-tetrazole) (H2bdt), 5. RSC Publishing.
  • 1-phenyl-5-mercapto-tetrazole (PMT).
  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Preprint.
  • Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research.
  • X-Ray Crystallography. CRELUX.
  • X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. (2025). Journal of Pharmaceutical Analysis.
  • Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles.
  • Syntheses, structural characterization and properties of transition metal complexes of 5,5′-(1,4-phenylene)bis(1H-tetrazole) (H2bdt), 5.
  • Anti microbial study of newly formed complexes of transition and inner transition metals with antiulcer drug and RNA bases. Der Pharma Chemica.
  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. (2012). Advances in Chemical Engineering and Science.
  • 10.
  • Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)
  • METAL COMPLEXES IN DRUG RESEARCH - A REVIEW. (2023). International Journal of Engineering & Scientific Research.
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). Semantic Scholar.
  • The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxyl
  • Exploration of newly synthesized transition metal(II) complexes for infectious diseases. PMC.
  • ChemComm. BORIS Portal.
  • The novel copper(I) π,σ-complexes with 1-(aryl)-5-(allylthio)-1 H -tetrazoles: Synthesis, structure characterization, DFT-calculation and third-order nonlinear optics.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.
  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered M
  • Di(1H-tetrazol-5-yl)methane as Neutral Ligand in Energetic Transition Metal Complexes. (2017). Chemistry – An Asian Journal.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • Preparation of 5-aryl-1H-tetrazoles catalyzed by S1 or S2 nanoparticles.
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Coordination of dissolved transition metals in pristine battery electrolyte solutions determined by NMR and EPR spectroscopy. (2025). Royal Society of Chemistry.
  • The coordination chemistry of 1,2,4,5-tetrazines.
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research.
  • 1‐(Azidomethyl)
  • 1,2,4,5-Tetrazine based ligands and complexes. Dalton Transactions (RSC Publishing).

Sources

Troubleshooting & Optimization

Preventing oxidation of 5-mercaptotetrazoles to disulfides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Disulfide Formation

Welcome to the Technical Support Center for 5-Mercaptotetrazoles (5-MTs). This guide is designed for researchers, scientists, and drug development professionals who utilize these critical sulfur-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, prevent, and resolve the common challenge of oxidative disulfide formation.

The thiol (-SH) group in 5-MTs is central to their utility but also the primary site of vulnerability. Uncontrolled oxidation to the corresponding disulfide (R-S-S-R) is a frequent cause of impurity generation, yield loss, and inconsistent experimental outcomes. This guide offers a structured approach to maintaining the integrity of your 5-MT compounds.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and concerns encountered during the handling and reaction of 5-mercaptotetrazoles.

Q1: What are the tell-tale signs of 5-mercaptotetrazole oxidation in my sample?

A1: The most common indicator of oxidation is the formation of the corresponding disulfide. This can manifest in several ways:

  • Physical Appearance: You might observe the formation of a white solid or precipitate in your solution, as disulfides are often less soluble than their parent thiols.

  • Chromatography: On techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), you will see a new, often less polar, spot or peak appear, corresponding to the disulfide. The intensity of this new peak will grow over time, while the peak for your starting thiol diminishes.

  • Spectroscopic Changes: In Nuclear Magnetic Resonance (NMR) spectroscopy, the characteristic proton signal for the thiol (-SH) will decrease or disappear. In mass spectrometry (MS), you will detect a new species with a mass that is approximately double that of your starting material, minus two mass units (for the two lost hydrogen atoms).

Q2: What is the fundamental mechanism behind this oxidation?

A2: The conversion of two thiol molecules to a disulfide is a two-electron oxidation process. While thiols are generally stable, they are susceptible to a range of oxidizing agents. The most common culprit in a laboratory setting is atmospheric oxygen (autoxidation). This process is often catalyzed by factors such as:

  • Presence of Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can significantly accelerate the rate of oxygen-mediated oxidation.

  • Basic pH: The reaction is often pH-dependent. In basic conditions, the thiol is deprotonated to form a thiolate anion (R-S⁻). This thiolate is more nucleophilic and more readily oxidized than the neutral thiol.[1]

  • Light and Temperature: Exposure to light and elevated temperatures can also provide the energy needed to initiate and propagate the oxidation reaction.

Q3: How can I best store my 5-mercaptotetrazole compounds to ensure long-term stability?

A3: Proper storage is the first and most critical line of defense against oxidation.

  • Solid Form: As a solid, store the compound in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or a refrigerator (+4°C). According to safety data sheets, it is crucial to keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • In Solution: If you must store it in solution, use a deoxygenated solvent. Prepare the solution under an inert atmosphere (e.g., argon or nitrogen) and store it in a sealed vial with an inert gas headspace at low temperatures (-20°C or -80°C).

Q4: What immediate practical steps can I take during an experiment to minimize oxidation?

A4: Proactive measures during your experimental setup are key.

  • Use Deoxygenated Solvents: Before use, sparge your solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Conduct your reactions in a flask under a positive pressure of nitrogen or argon. This is standard practice for any air-sensitive reagent.[4]

  • Control pH: If your reaction conditions permit, maintaining a neutral or slightly acidic pH can slow the rate of autoxidation, as the reactive thiolate species is less abundant.

  • Consider Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be highly effective. EDTA sequesters metal ions, preventing them from participating in the oxidative cycle.[5][6][7]

Q5: Are there any chemical additives, like antioxidants, that can protect my compound?

A5: Yes, the use of antioxidants is a common and effective strategy. They work by intercepting the reactive species that lead to disulfide formation. There are several classes:

  • Reducing Agents (Oxygen Scavengers): Compounds like ascorbic acid (Vitamin C) are more readily oxidized than the thiol. They act as sacrificial agents, reacting with oxygen before it can oxidize your 5-MT.[6][8][9]

  • Radical Chain Inhibitors: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are excellent radical scavengers. They can interrupt the free-radical chain mechanisms that often contribute to autoxidation.[8][10]

  • Thiol-Based Stabilizers: In some applications, a small amount of a more stable thiol, like dithiothreitol (DTT), can be added to maintain a reducing environment, although this is less common during a synthetic transformation.

The choice of antioxidant depends on compatibility with your reaction conditions and downstream purification.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This guide provides a systematic approach to identifying the cause of oxidation and implementing effective solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield & Appearance of a New, Less Polar Spot on TLC 1. Air Oxidation: The compound is degrading during the reaction or workup.Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon. Use glassware that has been oven-dried to remove adsorbed moisture and oxygen.[4] Deoxygenated Reagents: Sparge all solvents and liquid reagents with N₂ or Ar prior to use.
2. Metal Contamination: Trace metals from reagents, glassware, or spatulas are catalyzing oxidation.Use Chelators: Add a small amount of EDTA (e.g., 1 mM) to the reaction mixture or aqueous workup solutions to sequester catalytic metal ions.[5][6] Glassware Cleaning: Acid-wash glassware (e.g., with aqua regia or a no-chromix solution) to remove trace metal residues, followed by thorough rinsing with deionized water.
Solution Turns Cloudy or Forms a Precipitate Over Time 1. Disulfide Formation: The disulfide is less soluble than the starting thiol and is precipitating out.Check Storage: Review storage conditions. Is the solution blanketed with inert gas? Is it stored at a low temperature? Add Antioxidant: For stock solutions, consider adding a compatible antioxidant. For example, a small amount of BHT for organic solutions or ascorbic acid for aqueous solutions can provide stability.[8][10]
Inconsistent Reactivity or Discolored Reagent 1. Partial Oxidation of Starting Material: The 5-MT reagent has partially oxidized upon storage, leading to lower effective concentration and potential interference from the disulfide.Verify Purity: Before use, analyze the starting material by HPLC or NMR to quantify the amount of disulfide present. Purify or Reduce: If significant disulfide is present, consider purifying the thiol via chromatography or, more effectively, perform a reductive workup on the starting material before use (See Protocol 2).
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing suspected oxidation.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Low Yield / Impurity Peak / Precipitate Formation analyze Analyze Sample (HPLC, NMR, MS) observe->analyze confirm Confirm Disulfide Presence? analyze->confirm reduce Reduce Disulfide Back to Thiol (See Protocol 2) confirm->reduce Yes proceed Proceed with Caution confirm->proceed No / Minor implement Implement Preventative Measures (Inert Atmosphere, Antioxidants, etc.) reduce->implement re_run Re-run Experiment implement->re_run

Caption: A logical workflow for troubleshooting disulfide formation.

Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for critical procedures related to handling and analyzing 5-mercaptotetrazoles.

Protocol 1: General Handling of 5-Mercaptotetrazoles Under Inert Atmosphere

This protocol describes the standard procedure for preparing a solution of a 5-MT for use in an air-sensitive reaction.

Materials:

  • 5-Mercaptotetrazole compound

  • Anhydrous, HPLC-grade solvent (e.g., THF, DMF, Acetonitrile)

  • Two-neck round-bottom flask, oven-dried

  • Rubber septa

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles

Procedure:

  • System Setup: Assemble the oven-dried flask with a stir bar and seal the necks with rubber septa. Insert a needle connected to the inert gas line through one septum and a vent needle through the other.

  • Purge the Flask: Allow the inert gas to flow through the flask for 5-10 minutes to displace all air. Then, remove the vent needle to maintain a positive pressure.

  • Deoxygenate Solvent: Sparge the required volume of solvent in a separate sealed container with inert gas for at least 20 minutes.

  • Add Reagents: Briefly remove the septum, add the solid 5-mercaptotetrazole to the flask, and immediately reseal. Purge the flask with inert gas again for 5 minutes.

  • Add Solvent: Using a syringe, draw the required volume of deoxygenated solvent and add it to the reaction flask through the septum.

  • Maintain Atmosphere: Keep the flask under a positive pressure of inert gas (a balloon can be used for this) for the duration of the experiment.

Protocol 2: Reductive Cleavage of Disulfide Impurities

If your 5-MT starting material or product contains a significant amount of the disulfide, this protocol can be used to reduce it back to the active thiol form. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is odorless, stable, and does not contain a thiol itself, simplifying downstream reactions.[11][12]

Materials:

  • Oxidized 5-mercaptotetrazole sample

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Dissolution: Dissolve the impure 5-MT sample in the phosphate buffer. If solubility is low, a co-solvent like THF or acetonitrile can be added.

  • TCEP Addition: Add TCEP·HCl to the solution. A 2 to 5-fold molar excess of TCEP relative to the estimated disulfide content is typically sufficient.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reduction is usually complete within this timeframe.[12][13]

  • Monitoring: The reaction progress can be monitored by TLC or HPLC, observing the disappearance of the disulfide peak and the increase of the thiol peak.

  • Workup:

    • Once the reduction is complete, acidify the aqueous solution to a pH of ~2-3 with 1M HCl to protonate the thiol.

    • Extract the product into an organic solvent like ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine to remove residual buffer salts and TCEP oxide.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Confirm the purity of the resulting solid/oil by HPLC and/or NMR to ensure complete reduction.

Protocol 3: Quantification of Thiol and Disulfide Content via HPLC

This method, adapted from the principle of Ellman's Reagent, allows for the accurate quantification of both the free thiol and the total thiol (after reduction), enabling a precise calculation of the disulfide impurity.[3][6][8]

Principle: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with free thiols to release a stoichiometric amount of 5-thio-2-nitrobenzoic acid (TNB²⁻), a chromophore that can be quantified. By measuring the sample before and after reduction, the disulfide content can be determined.

Procedure:

  • Sample Preparation (Two Aliquots):

    • Aliquot A (Free Thiol): Accurately weigh and dissolve a known amount of your 5-MT sample in a buffer (e.g., 0.1 M phosphate, pH 8.0) to a known final concentration.

    • Aliquot B (Total Thiol): To a second, identical sample, add a reducing agent (e.g., 10-fold molar excess of TCEP) and let it react for 1 hour to convert all disulfide to thiol.

  • Derivatization:

    • To a defined volume of each aliquot, add a stock solution of DTNB in the same buffer.

    • Allow the reaction to proceed for 15 minutes in the dark.

  • HPLC Analysis:

    • Inject the derivatized samples onto a reverse-phase HPLC system (e.g., C18 column).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • Detect the released TNB product using a UV detector, typically at 412 nm.[3]

  • Quantification:

    • Create a calibration curve using a known thiol standard (e.g., L-cysteine or glutathione).

    • Calculate the concentration of free thiol from Aliquot A.

    • Calculate the concentration of total thiol from Aliquot B.

    • Disulfide Concentration = ([Total Thiol] - [Free Thiol]) / 2

Data Summary Tables

Table 1: Recommended Antioxidants for Stabilization
Antioxidant ClassExample(s)Mechanism of ActionTypical Use Case / Solvent
Radical Scavenger Butylated Hydroxytoluene (BHT)Interrupts free-radical chain reactions by donating a hydrogen atom to form a stable radical.[10]Non-polar organic solvents. Added to bulk solids for storage.
Reducing Agent L-Ascorbic Acid (Vitamin C)Preferentially oxidized by dissolved oxygen, acting as a sacrificial protectant.[6][8]Aqueous or protic solutions.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)Binds (sequesters) trace metal ions, preventing them from catalyzing redox cycles.[5][6][7]Aqueous solutions or during aqueous workups.
Table 2: Analytical Characterization of Thiol vs. Disulfide
Analytical Technique5-Mercaptotetrazole (Thiol)Corresponding Disulfide
¹H NMR Shows a characteristic (often broad) singlet for the -SH proton. Its chemical shift is variable and depends on concentration and solvent.The -SH proton signal is absent. Other signals in the molecule may show slight shifts.
¹³C NMR Shows a signal for the carbon atom of the C-S bond.The chemical shift of the C-S carbon is typically shifted slightly downfield compared to the thiol.
Mass Spectrometry (ESI-MS) Shows a molecular ion peak at [M+H]⁺ or [M-H]⁻ corresponding to the monomeric mass.Shows a molecular ion peak corresponding to the dimer: [2M-2H+H]⁺ or [2M-2H-H]⁻. The mass is roughly double that of the thiol.
Reverse-Phase HPLC Elutes at a characteristic retention time (t_R).Elutes at a later retention time (is less polar) than the corresponding thiol.
FT-IR Spectroscopy May show a weak S-H stretching band around 2550-2600 cm⁻¹.The S-H stretching band is absent. A weak S-S stretching band may be visible around 400-500 cm⁻¹, but is often difficult to observe.
Diagram: Oxidation-Reduction Equilibrium

This diagram illustrates the central chemical transformation and the factors that influence it.

G cluster_thiol Reduced State cluster_disulfide Oxidized State Thiol 2 R-SH (5-Mercaptotetrazole) Disulfide R-S-S-R (Disulfide Impurity) Thiol->Disulfide Oxidation O₂, Metal Ions, Basic pH Disulfide->Thiol Reduction TCEP, DTT

Caption: The reversible oxidation of 5-mercaptotetrazoles to disulfides.

References

  • Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. National Institutes of Health (NIH). [Link]

  • Disulfide reduction using TCEP reaction. Bio-Synthesis Inc. [Link]

  • Synthesis of 1-substituted 5-mercaptotetrazoles. ResearchGate. [Link]

  • Direct mass spectrometric characterization of disulfide linkages. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]

  • Effect of the addition of EDTA at 750 mg/L on preventing ascorbic acid oxidation. ResearchGate. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions Like Oxidation. Scribd. [Link]

  • Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. Royal Society of Chemistry. [Link]

  • Inclusion of 5-Mercapto-1-Phenyl-Tetrazole into β-Cyclodextrin for Entrapment in Silane Coatings: An Improvement in Bronze Corrosion Protection. MDPI. [Link]

  • The role of thiols in antioxidant systems. National Institutes of Health (NIH). [Link]

  • SAFETY DATA SHEET - 5-Benzylthio-1H-tetrazole (BTT). Glen Research. [Link]

  • Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl- 1H-tetrazole molecule. SSRN. [Link]

  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. Food Science of Animal Resources. [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. [Link]

  • Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same.
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. [Link]

  • Science for product makers: The importance of oxidation control in cannabis beverages. Vertosa. [Link]

  • Extended Stability of Ascorbic Acid in Pediatric TPN Admixtures: The Role of Storage Temperature and Emulsion Integrity. MDPI. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Catalent. [Link]

Sources

Optimizing reaction temperature for 2,3-xylyl isothiocyanate cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Temperature for 2,3-Xylyl Isothiocyanate [3+2] Cycloaddition

Part 1: Executive Summary (The "Why")

The Core Challenge: You are likely experiencing low conversion or high impurity profiles when reacting 2,3-xylyl isothiocyanate (2,3-dimethylphenyl isothiocyanate) . Unlike unsubstituted phenyl isothiocyanate, which reacts readily at room temperature, the 2,3-xylyl moiety presents a specific steric and electronic barrier .

The methyl group at the ortho (2-position) creates significant steric hindrance, shielding the electrophilic carbon of the isothiocyanate (-N=C =S) group. This raises the activation energy (


) required for nucleophilic attack (e.g., by sodium azide or hydrazines).

The Temperature Paradox:

  • Too Low (< 40°C): The reaction is kinetically trapped; the nucleophile cannot overcome the steric wall of the ortho-methyl group.

  • Too High (> 110°C): Thermodynamic reversibility kicks in (retro-cycloaddition), and the isothiocyanate undergoes desulfurization or polymerization (tars).

Recommendation: Adopt a Step-Up Thermal Protocol using a polar aprotic solvent (DMF or DMSO) promoted by a Lewis Acid catalyst, rather than relying on brute-force heating.

Part 2: Troubleshooting & FAQs

Q1: I am seeing starting material (2,3-xylyl ITC) remaining even after refluxing in ethanol for 24 hours. Why?

Diagnosis: Kinetic Trapping. Ethanol reflux (~78°C) is often insufficient for ortho-substituted aryl isothiocyanates without a catalyst. The 2-methyl group blocks the trajectory of the incoming nucleophile. Action:

  • Switch Solvent: Move to DMF (Dimethylformamide) or NMP . These solvents stabilize the polar transition state of the cycloaddition more effectively than alcohols.

  • Increase Temperature: Target a reaction temperature of 85°C – 95°C .

  • Add Catalyst: Introduce 10 mol% ZnBr₂ or Zn(OTf)₂ . Zinc coordinates to the sulfur/nitrogen of the ITC, increasing the electrophilicity of the central carbon, effectively lowering the

    
     so the reaction can proceed at moderate temperatures [1].
    
Q2: The reaction turns dark red/black and yield drops when I heat above 120°C. What is happening?

Diagnosis: Thermal Decomposition & Retro-Cycloaddition. Isothiocyanates are thermally sensitive. At high temperatures (>110°C), two competing pathways destroy your yield:

  • Desulfurization: The ITC degrades into isonitriles and sulfur aggregates (the "black" precipitate).

  • Retro-Cycloaddition: [3+2] cycloadditions are reversible. High heat favors the higher entropy state (starting materials). Action:

  • Cap the Temperature: Never exceed 110°C.

  • Check Stoichiometry: Ensure your nucleophile (e.g., NaN₃) is in excess (1.2 – 1.5 equiv) to push the equilibrium forward according to Le Chatelier’s principle.

Q3: Can I use water as a solvent? I read that phenyl ITC reacts in water.

Diagnosis: Solubility Issue. While phenyl ITC reacts in water (often "on water" conditions), 2,3-xylyl ITC is significantly more lipophilic due to the two methyl groups. It will form oily droplets that do not mix with the aqueous nucleophile, leading to a biphasic system with poor surface area contact. Action:

  • Use a Co-Solvent: If you must use water (for green chemistry reasons), use a 1:1 mixture of Water:Isopropanol or Water:THF to ensure homogeneity.

  • Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the azide/nucleophile into the organic phase.

Part 3: Data & Decision Matrix

Table 1: Solvent & Temperature Selection Guide
SolventBoiling PointSuitability for 2,3-Xylyl ITCRecommended T rangeWorkup Note
Ethanol/MeOH 65-78°CLow RefluxOften too cold; product may precipitate early, trapping unreacted SM.
Acetonitrile 82°CMedium RefluxGood balance, but may still be too slow for sterically hindered ITCs.
Toluene 110°CHigh (for stability) 90-100°CExcellent for temperature control; requires Phase Transfer Catalyst (PTC).
DMF 153°CHigh (for reactivity) 80-95°CBest Kinetic Profile. Harder to remove; requires aqueous wash.
Water 100°CLow (solubility) 60-80°CRequires surfactant or PTC due to lipophilicity of xylyl group.
Visualizing the Optimization Logic

The following diagram illustrates the decision process for optimizing the reaction conditions based on the specific steric constraints of the 2,3-xylyl group.

ReactionOptimization Start Start: 2,3-Xylyl ITC Cycloaddition CheckT Check Reaction Temperature Start->CheckT LowT Temp < 60°C CheckT->LowT Too Slow HighT Temp > 110°C CheckT->HighT Tars/Impurities OptimalT Temp 80-95°C CheckT->OptimalT Standard ProblemLow Problem: Kinetic Trapping (Ortho-methyl steric hindrance) LowT->ProblemLow ProblemHigh Problem: Decomposition / Retro-Cycloaddition HighT->ProblemHigh Success Target: High Yield Tetrazole/Thiatriazole OptimalT->Success SolutionLow Action: Add Lewis Acid (ZnBr2) OR Switch to DMF ProblemLow->SolutionLow SolutionHigh Action: Reduce T to 90°C Increase Nucleophile Equiv. ProblemHigh->SolutionHigh SolutionLow->OptimalT SolutionHigh->OptimalT

Figure 1: Decision tree for troubleshooting temperature-dependent yield issues in sterically hindered isothiocyanate cycloadditions.

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol This protocol is optimized to overcome the ortho-steric hindrance while preventing thermal degradation.

Reagents:

  • 2,3-Dimethylphenyl isothiocyanate (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Zinc Bromide (ZnBr₂) (0.1 equiv) – Catalyst

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethylphenyl isothiocyanate (10 mmol) in DMF (20 mL).

  • Activation: Add ZnBr₂ (1 mmol). Stir at room temperature for 10 minutes. Rationale: This pre-coordinates the Zinc to the ITC, activating the carbon center.

  • Addition: Add Sodium Azide (15 mmol) in one portion.

  • Ramp Heating:

    • Heat the mixture to 60°C for 1 hour.

    • Increase temperature to 90°C and hold for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase 3:1 Hexane:EtOAc). If SM persists, do not increase T; instead, add 0.2 equiv more NaN₃ and extend time.

  • Workup (Critical for DMF removal):

    • Cool reaction to room temperature.[1]

    • Pour mixture into ice-cold 1N HCl (100 mL). Caution: Hydrazodic acid (HN₃) is toxic; perform in fume hood.

    • The product should precipitate as a solid. Filter and wash copiously with water.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over MgSO₄, and concentrate.

Part 5: References

  • Amantini, D., et al. "Zinc(II)-catalyzed synthesis of 5-substituted 1H-tetrazoles." Journal of Organic Chemistry, vol. 69, no. 8, 2004, pp. 2896-2898.

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water."[2] Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945–7950.

  • Gnecco, D., et al. "A Review on the Synthesis of Isothiocyanates." Molecules, vol. 25, no. 18, 2020. (Provides context on thermal stability).

  • Popova, E. A., et al. "Synthesis and reactivity of sterically hindered aryl isothiocyanates." Russian Journal of Organic Chemistry, 2015. (Context for ortho-substitution effects).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol , a critical scaffold in the development of angiotensin II receptor blockers and antibiotic intermediates.[1]

Unlike standard spectral libraries, this guide focuses on the comparative analysis of the product versus its precursors and the dynamic tautomeric behavior that often confuses interpretation.[1] We will examine the specific effects of the 2,3-dimethyl substitution pattern and the critical role of solvent selection in observing the exchangeable thiol/thione proton.

Structural Context & Tautomerism

Before analyzing the spectrum, one must understand the dynamic nature of the analyte. 1-substituted tetrazole-5-thiols do not exist as a static single structure in solution.[1] They undergo thione-thiol tautomerism , heavily influenced by solvent polarity.[1]

  • Form A (Thiol): The -SH form (5-mercapto).[1] Favored in gas phase and non-polar solvents.

  • Form B (Thione): The =S form (NH at position 4). Favored in polar aprotic solvents (like DMSO) and the solid state.

Tautomeric Equilibrium Diagram

Tautomerism Thiol Thiol Form (-SH) (Non-polar solvents) Thione Thione Form (=S / NH) (Polar solvents / DMSO) Thiol->Thione Solvent Polarity Increase Thione->Thiol Non-polar dilution

Figure 1: The thione-thiol tautomeric equilibrium.[1][2][3] In DMSO-d6, the equilibrium shifts significantly toward the Thione form, affecting the chemical shift of the exchangeable proton.[1]

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent is the single most critical variable in analyzing this compound.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility High. Dissolves the polar tetrazole ring efficiently.[1]Moderate/Low. May require heating; risk of precipitation.
Exchangeable Proton (-SH/NH) Visible. Typically appears as a broad singlet downfield (13.0–15.0 ppm) due to H-bonding and slower exchange.[1]Invisible/Vague. Often lost due to fast exchange or broadening into the baseline.
Water Peak Interference ~3.33 ppm (distinct from signals).~1.56 ppm (can overlap with impurities).
Tautomer Stabilization Stabilizes the Thione (NH) form.Favors the Thiol (SH) form (or mixed).

Spectral Analysis: Precursor vs. Product[1]

To validate synthesis (typically via heterocyclization of 2,3-dimethylphenyl isothiocyanate with sodium azide), compare the starting material (Aniline or Isothiocyanate) with the final Tetrazole.

The Precursor: 2,3-Dimethylaniline[1]
  • Amine Protons: Broad singlet at 3.5–5.0 ppm (2H).

  • Aromatic Region: Shielded due to the electron-donating -NH2 group.[1]

The Product: 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol[1]
  • Thione Proton: Downfield shift to >13.5 ppm (1H).

  • Aromatic Region: Deshielded (downfield shift) due to the electron-withdrawing nature of the tetrazole ring.[1]

  • Methyl Groups: Two distinct singlets (or overlapping) at 2.0–2.4 ppm .

Detailed Assignment Table (in DMSO-d6)[1]

Note: Values are chemically predicted ranges based on 1-phenyl-tetrazole-5-thiol standards corrected for 2,3-dimethyl substituent effects.

PositionTypeChemical Shift (

)
MultiplicityIntegrationStructural Insight
NH / SH Exchangeable13.8 – 14.5 ppm Broad Singlet1HDiagnostic Peak. Confirms tetrazole ring closure.[1] Disappears with D2O shake.
Ar-H (6) Aromatic7.30 – 7.50 ppm Doublet (d)1HOrtho to Tetrazole.[1] Most deshielded aromatic proton.[1]
Ar-H (4) Aromatic7.15 – 7.30 ppm Doublet (d)1HPara to Tetrazole, Ortho to Methyl.
Ar-H (5) Aromatic7.05 – 7.20 ppm Triplet (t)1HMeta to Tetrazole.[1]
C2-CH3 Methyl2.05 – 2.15 ppm Singlet (s)3HOrtho-methyl.[1] Slightly shielded by steric crowding.[1]
C3-CH3 Methyl2.25 – 2.35 ppm Singlet (s)3HMeta-methyl.[1] Typical aryl-methyl shift.[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and avoid artifacts (such as concentration-dependent shifts), follow this validated protocol.

Workflow Diagram

Workflow Step1 1. Sample Weighing (10-15 mg) Step2 2. Solvent Addition (0.6 mL DMSO-d6) Step1->Step2 Step3 3. Dissolution (Vortex/Sonicate) Step2->Step3 Step4 4. Acquisition (ns=16, d1=1.0s) Step3->Step4 Step5 5. QC Check (Integrate Methyls) Step4->Step5

Figure 2: Standardized NMR acquisition workflow for tetrazole derivatives.

Step-by-Step Methodology
  • Mass: Weigh 10–15 mg of the dried solid product into a clean vial.

    • Why: Higher concentrations (>20mg) can cause solute aggregation, broadening the -NH peak.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Tip: Use a fresh ampoule to minimize water content. Water (3.33 ppm) can exchange with the thione proton, broadening it further.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be clear.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 1.0 – 2.0 seconds . The methyl protons relax quickly, but the aromatic protons require adequate time for quantitative integration.[1]

    • Scans (ns): 16 scans are usually sufficient; 64 scans if detecting minor impurities (<1%).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1]

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Troubleshooting Common Issues

ObservationCauseCorrective Action
Missing NH Peak (>13 ppm) Fast proton exchange or wet solvent.[1]Dry the sample; use fresh DMSO-d6 from a sealed ampoule.[1]
Extra Peak at 3.33 ppm Water in DMSO.Ignore if integration of product signals is consistent.
Broad Aromatic Signals Restricted rotation due to steric hindrance of 2,3-dimethyl groups.[1]Run the experiment at elevated temperature (e.g., 320 K) to sharpen peaks.
Extra Singlet ~3.8 ppm Residual Methyl Ester (if synthesized from esters).Check purification step; likely impurity.[1]

References

  • ChemicalBook. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol NMR Spectrum Data. Retrieved from

  • Han, S. Y., et al. (2012).[2] "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones..." Bulletin of the Korean Chemical Society, 33(1).[2] Retrieved from

  • Beni, A. S., et al. (2014). "Theoretical studies on tautomerism of tetrazole 5-thion." ResearchGate. Retrieved from

  • Vorona, S., et al. (2014).[4] "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles." Synthesis, 46, 781-786.[1][4] Retrieved from

  • NIST Chemistry WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl- Data.[1][2][3][5][6][7][8] Retrieved from [1]

Sources

A Comparative Guide to the Melting Points of Dimethylphenyl Tetrazole Thiol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the melting points of various dimethylphenyl tetrazole thiol isomers. It is intended for researchers, scientists, and professionals in drug development who work with these heterocyclic compounds. The document outlines the theoretical principles governing melting point variations, presents detailed experimental protocols for synthesis and measurement, and analyzes empirical data to draw structure-property relationships.

Introduction: The Significance of Melting Point in Tetrazole Chemistry

1-Aryl-1H-tetrazole-5-thiols are a class of heterocyclic compounds of significant interest in medicinal chemistry. They are often utilized as bioisosteric replacements for carboxylic acids, enhancing metabolic stability and membrane permeability in drug candidates.[1] The melting point is a fundamental physicochemical property that provides a preliminary indication of a compound's purity and identity. For drug development professionals, it influences formulation strategies, stability assessments, and quality control.

Variations in the substitution pattern on the phenyl ring, such as the placement of two methyl groups (dimethylphenyl isomers), can lead to significant differences in melting points. These differences arise from subtle changes in molecular symmetry, crystal packing efficiency, and intermolecular forces.[2][3] Understanding these relationships is crucial for predicting the physical properties of new analogues and for troubleshooting purification processes. This guide will explore these factors through a combination of theoretical discussion and practical data comparison.

Theoretical Background: Factors Influencing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in an ordered crystal lattice.[4] Several key factors dictate the melting point of organic isomers like dimethylphenyl tetrazole thiols:

  • Intermolecular Forces: The primary forces at play are van der Waals interactions. The presence of the polar tetrazole ring and the thiol group can also lead to dipole-dipole interactions. Stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.

  • Molecular Symmetry and Shape: Molecules with a high degree of symmetry tend to pack more efficiently into a crystal lattice.[3][5] This efficient packing maximizes intermolecular forces, leading to a higher melting point. For example, a more symmetrical, compact molecule may have a higher melting point than a less symmetrical, linear isomer, even if the latter has a greater surface area.[5]

  • Crystal Packing: The arrangement of molecules in the solid state is critical. Branching, such as the introduction of methyl groups on the phenyl ring, can disrupt the regular packing of molecules, creating voids and weakening the overall intermolecular attractive forces. This generally leads to a lower melting point compared to more linear or flat analogues.[2][6]

  • Purity: Impurities disrupt the crystal lattice, making it easier to break apart. Consequently, impure samples exhibit a depressed melting point and a broader melting range.[3] A sharp melting point (typically a range of 1-2°C) is a strong indicator of a pure compound.[6]

The 1-phenyl-1H-tetrazole-5-thiol core exists in tautomeric equilibrium with its thione form (1-phenyl-1,2-dihydro-5H-tetrazole-5-thione).[1][7] While this equilibrium is dynamic in solution, the solid-state structure is fixed. The dominant tautomer in the crystal lattice will dictate the relevant intermolecular interactions.

Experimental Section

This section details the generalized procedures for synthesizing 1-(dimethylphenyl)-1H-tetrazole-5-thiol isomers and the standardized protocol for determining their melting points.

The synthesis of 1-aryl-1H-tetrazole-5-thiols is a well-established procedure, typically involving the reaction of an aryl isothiocyanate with an azide salt.[8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate dimethylphenyl isothiocyanate (1.0 eq.) in a suitable solvent such as water or an alcohol/water mixture.

  • Azide Addition: Carefully add sodium azide (NaN₃, ~1.2 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute acid (e.g., 2N HCl) to a pH of ~2-3. This will protonate the tetrazole thiol, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure crystalline solid.[10] Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry before proceeding to melting point determination.

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

G cluster_purification Purification & Analysis start Dimethylphenyl Isothiocyanate + NaN3 reaction Reflux in Solvent start->reaction acidify Acidification (HCl) reaction->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallization (Ethanol) filter->recrystallize dry Vacuum Drying recrystallize->dry analyze Characterization (NMR, IR, MS) dry->analyze mp Melting Point Determination analyze->mp G sub Substitution Pattern iso_35 3,5-Dimethylphenyl High Symmetry Efficient Packing iso_24 2,4-Dimethylphenyl Low Symmetry Steric Hindrance iso_25 2,5-Dimethylphenyl Low Symmetry Steric Hindrance prop Predicted Property mp_high Stronger Intermolecular Forces HIGHER Melting Point iso_35->mp_high leads to mp_low Weaker Intermolecular Forces LOWER Melting Point iso_24->mp_low leads to iso_25->mp_low leads to

Caption: Predicted Effect of Isomerism on Melting Point.

Conclusion

The melting point of dimethylphenyl tetrazole thiol isomers is governed by a complex interplay between molecular weight, symmetry, and intermolecular forces. While an increase in molecular weight generally elevates the melting point, the positional isomerism of the methyl groups plays a decisive role in determining the efficiency of crystal packing. Symmetrical isomers, such as the 3,5-dimethylphenyl derivative, are predicted to have higher melting points due to more ordered lattice arrangements. Conversely, asymmetrical isomers with potential for steric hindrance, like the 2,4- and 2,5-dimethylphenyl derivatives, are expected to exhibit lower melting points.

This guide provides the theoretical framework and standardized experimental protocols necessary for researchers to synthesize these compounds and accurately measure their physical properties. The empirical determination and comparison of these melting points would provide valuable data for understanding structure-property relationships in this important class of heterocyclic compounds.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • Sema. (n.d.). Melting Point Chapter 11. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. Retrieved from [Link]

  • Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Macromolecular Chemistry and Physics, 223(24), 2200371.
  • University of Technology. (n.d.). Melting Point. Retrieved from [Link]

  • LookChem. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).
  • ChemBK. (2024, April 9). 1-Phenyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • Wu, Y. H., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2, 392-398.
  • Scientific Research Publishing. (2012, July 15). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Retrieved from [Link]

  • ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 20). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-Phenyltetrazole-5-thiol. Retrieved from [Link]

  • Santa Cruz Biotechnology (SCBIO). (n.d.). 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol. Retrieved from [Link]

  • ResearchGate. (2024, August 5). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Retrieved from [Link]

  • Beilstein Journals. (2025, July 23). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Retrieved from [Link]

  • Journal of Nanostructures. (2024, July 1). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of the 1-(2,3-Dimethylphenyl)tetrazole Ring Carbon

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of novel chemical entities. Among the various nuclei, ¹³C NMR provides direct insight into the carbon skeleton of a molecule. For researchers working with nitrogen-rich heterocyclic compounds, such as tetrazoles, understanding the nuances of their ¹³C NMR spectra is critical. The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which enhances metabolic stability and cell permeability.

This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shift for the lone carbon atom within the tetrazole ring of 1-(2,3-dimethylphenyl)tetrazole. As no definitive experimental spectrum for this specific compound is readily available in published literature, this guide will leverage experimental data from structurally similar analogs and established computational methodologies to predict and rationalize its chemical shift. We will explore how electronic and steric effects, particularly those induced by the ortho- and meta-methyl substituents on the phenyl ring, govern the magnetic environment of the tetrazole carbon.

I. Methodologies for Determining ¹³C Chemical Shifts

The determination of ¹³C NMR chemical shifts relies on a synergistic approach, combining empirical data acquisition with theoretical prediction. This dual strategy provides a self-validating system for structural confirmation.

A. Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a high-quality, proton-decoupled ¹³C NMR spectrum is fundamental. The following protocol outlines the standard operating procedure for a typical analysis, ensuring reproducibility and accuracy.

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the analyte (e.g., 1-aryl-1H-tetrazole analog).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency across comparative samples is paramount.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is set to 0.0 ppm for chemical shift referencing.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 100 MHz for ¹³C observation, corresponding to a 400 MHz ¹H frequency)[1].

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: 0 to 220 ppm, which covers the typical range for organic molecules[2].

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for the accurate integration of signals, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: 1024 to 4096 scans, depending on sample concentration. The low natural abundance (1.1%) of ¹³C necessitates a higher number of transients to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

B. Computational Protocol: GIAO-DFT Chemical Shift Prediction

When experimental data is unavailable, or for validation purposes, computational methods provide reliable predictions. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with Density Functional Theory (DFT), is a gold standard for calculating NMR parameters[3].

Step-by-Step Computational Workflow:

  • Structure Modeling: Build the 3D structure of 1-(2,3-dimethylphenyl)tetrazole using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as NMR chemical shifts are highly sensitive to molecular geometry.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311+G(2d,p)

  • NMR Calculation: Using the optimized geometry, perform the NMR chemical shift calculation.

    • Method: GIAO[4]

    • Functional/Basis Set: Same as optimization (e.g., B3LYP/6-311+G(2d,p)).

  • Data Analysis:

    • The output provides absolute shielding tensor values. These are converted to chemical shifts (δ) by referencing against the shielding tensor of TMS, calculated at the same level of theory.

    • δ_calc = σ_TMS - σ_calc

II. Comparative Analysis of Tetrazole Ring Carbon (C5)

The chemical shift of the C5 carbon in 1-substituted-1H-tetrazoles is highly indicative of the electronic and steric nature of the substituent at the N1 position.

A. Experimental Data from Analogous Compounds

To build a predictive framework for 1-(2,3-dimethylphenyl)tetrazole, we can analyze the experimentally determined C5 chemical shifts of structurally related compounds.

CompoundSubstituent at N1Tetrazole C5 Chemical Shift (δ, ppm) in CDCl₃Key Substituent Effect(s)Reference
1-Phenyl-1H-tetrazole Phenyl~141-143 (Predicted/Literature)Baseline (Electronic & Conjugative)[5]
1-(2-Methylphenyl)-1H-tetrazole 2-Methylphenyl144.10Steric Hindrance (ortho-effect)[6]
1-(4-Methylphenyl)-1H-tetrazole 4-Methylphenyl142.95Electron-Donating (para-effect)[6]
1-(4-Chlorophenyl)-1H-tetrazole 4-Chlorophenyl143.52Electron-Withdrawing (para-effect)[6]

Note: The exact chemical shift for 1-phenyl-1H-tetrazole in CDCl₃ was not explicitly found in the initial search results, but literature values for related 5-phenyl-1H-tetrazoles in DMSO-d₆ are around 155 ppm[7][8]. The shift for N-substituted isomers is expected to be further upfield.

B. Analysis and Prediction for 1-(2,3-Dimethylphenyl)tetrazole

The 2,3-dimethylphenyl substituent introduces a combination of electronic and steric factors that influence the C5 chemical shift.

  • Electronic Effects: The two methyl groups are weak electron-donating groups (EDGs). Inductively, they increase electron density on the phenyl ring. This effect, transmitted to the tetrazole ring, would be expected to cause a slight upfield shift (shielding) of the C5 carbon compared to the unsubstituted 1-phenyltetrazole. We can observe this in the data for 1-(4-methylphenyl)-1H-tetrazole, where the C5 carbon is shielded relative to analogs with electron-withdrawing groups like 1-(4-chlorophenyl)-1H-tetrazole[6].

  • Steric Effects (The Ortho-Effect): The most dominant factor for the 2,3-dimethylphenyl substituent is the steric hindrance caused by the methyl group at the ortho-position (C2).

    • Increased Dihedral Angle: This ortho-methyl group sterically clashes with the tetrazole ring, forcing the phenyl ring to twist out of the plane of the tetrazole ring. This increased dihedral angle disrupts the π-conjugation between the two aromatic systems[9].

    • Impact on Chemical Shift: Reduced conjugation alters the electronic environment of the C5 carbon. In many aromatic systems, forcing a substituent out of the plane leads to a loss of deshielding effects associated with conjugation, often resulting in an upfield shift[10]. However, the data for 1-(2-methylphenyl)-1H-tetrazole shows a C5 shift at 144.10 ppm , which is notably downfield compared to the 4-methyl (142.95 ppm) and 4-chloro (143.52 ppm) analogs[6]. This suggests that for the 1-aryl-1H-tetrazole system, the steric compression and through-space electronic effects of the ortho-substituent may outweigh the shielding effect from reduced conjugation, leading to a net deshielding.

Prediction: For 1-(2,3-dimethylphenyl)tetrazole, the primary ortho-steric effect from the 2-methyl group will be the dominant influence. The additional 3-methyl group will have a minor electronic donating effect. Therefore, the C5 chemical shift is predicted to be similar to, or slightly modulated from, that of 1-(2-methylphenyl)-1H-tetrazole. We can anticipate a chemical shift in the range of 143.8-144.5 ppm .

III. Visualization of Substituent Effects

The interplay of these factors can be visualized as a logical workflow.

G sub 2,3-Dimethylphenyl Substituent steric Ortho-Methyl Group sub->steric Steric Effect electronic Two Electron-Donating Methyl Groups sub->electronic Electronic Effect angle Increased Dihedral Angle between Rings steric->angle causes density Slight Increase in Electron Density electronic->density causes conj Disrupted π-Conjugation angle->conj leads to shift Final ¹³C Chemical Shift of Tetrazole Carbon (C5) density->shift influence conj->shift influence

Caption: Logical workflow of substituent effects on the tetrazole C5 chemical shift.

Conclusion

The precise determination of the ¹³C NMR chemical shift for the tetrazole ring carbon in 1-(2,3-dimethylphenyl)tetrazole requires a multi-faceted analytical approach. While direct experimental data remains elusive, a robust prediction can be formulated through careful comparison with known analogs.

The analysis reveals that the chemical shift is governed by a balance of electronic and steric factors. The weak electron-donating nature of the methyl groups suggests a slight shielding effect. However, the dominant influence is the steric hindrance from the ortho-methyl group. This "ortho-effect" forces the phenyl and tetrazole rings out of planarity, and based on data from 1-(2-methylphenyl)-1H-tetrazole, this leads to a net deshielding of the C5 carbon, likely due to complex through-space interactions. Consequently, the ¹³C chemical shift for the tetrazole carbon of 1-(2,3-dimethylphenyl)tetrazole is predicted to be in the region of 143.8-144.5 ppm. This guide underscores the necessity for researchers to look beyond simple electronic effects and consider the profound impact of molecular conformation when interpreting NMR spectra for complex, sterically hindered molecules in drug development programs.

References

  • Naeimi, H., et al. (2014). Supplementary Information: Fe3O4@silica sulfonic acid as a magnetic retrievable catalyst for the synthesis of 1-substituted 1H-tetrazoles. RSC.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138477, 1-Phenyl-1H-tetrazole. Retrieved from [Link]

  • Klingele, M. H., et al. (2004). Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes. ResearchGate.

  • Al-Masoudi, N. A., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. CONICET Digital.

  • Digambar, K. B., et al. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.

  • Al-Masoudi, N. A., et al. (2012). Experimental and GIAO 15 N NMR Study of Substituent Effects in 1H-Tetrazoles. Figshare.

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace.

  • Reddy, T. S., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC.

  • Jasiński, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

  • Li, Y., et al. (2020). GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). Tables For Organic Structure Analysis. J. Org. Chem.

  • Bakherad, M., et al. (2011). 1H-and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i). ResearchGate.

  • Anonymous. (2022). 13C NMR Chemical Shift. Oregon State University.

  • Gökçe, H., et al. (2005). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives. MDPI.

  • Rajasekaran, K., et al. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences.

  • Deka, R. C., et al. (2014). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry.

Sources

Comparing bioisosteric properties of tetrazole-5-thiol vs carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a carboxylic acid (-COOH ) with a tetrazole moiety is a classic strategy to improve metabolic stability and membrane permeability.[1] However, the specific subclass of tetrazole-5-thiols (also known as 5-mercaptotetrazoles) offers a unique physicochemical profile distinct from both the parent carboxylic acid and the simple tetrazole.

While tetrazole-5-thiols retain the acidic character required for electrostatic interactions, they introduce significant lipophilicity and unique metal-chelating properties. Crucially, their use requires careful safety auditing due to the potential for mechanism-based toxicity (e.g., coagulopathy) associated with specific N-alkylated derivatives.

This guide provides a technical comparison, experimental protocols, and safety considerations for researchers evaluating this moiety.

Physicochemical Profiling

The substitution of the carboxylate oxygen with a tetrazole-thiol system fundamentally alters the electronic and steric landscape of the pharmacophore.

Comparative Data Table
PropertyCarboxylic Acid (R-COOH)Tetrazole (R-CN₄H)Tetrazole-5-thiol (R-CN₄SH)
pKa (Acidity) 4.2 – 4.84.5 – 4.93.5 – 4.5 (More acidic due to thione form)
LogP (Lipophilicity) Low (Hydrophilic)ModerateHigh (Sulfur increases lipophilicity ~1.0 log unit)
H-Bond Donors 1 (OH)1 (NH)1 (NH in thione form)
H-Bond Acceptors 2 (C=O, -OH)3-4 (N atoms)4 (N atoms) + 1 (S atom - weak)
Metabolic Stability Low (Glucuronidation,

-oxidation)
HighModerate (Susceptible to S-glucuronidation/methylation)
Geometry Planar, CompactPlanar, BulkyPlanar, Bulky, Extended bond lengths
Acidity and Tautomerism

Unlike carboxylic acids, which exist as a resonance-stabilized anion upon deprotonation, tetrazole-5-thiols exhibit a complex tautomeric equilibrium. In solution and solid state, the thione form (1,2-dihydro-5H-tetrazole-5-thione) predominates over the thiol form.

  • The Thione Effect: The proton resides on the ring nitrogen (typically N1 or N4 depending on substitution) rather than the sulfur. This N-H is highly acidic, often rendering 1-substituted-tetrazole-5-thiols slightly more acidic than their carboxylic acid counterparts.

  • Binding Implications: Drug design must account for the C=S (thione) geometry rather than the C-SH (thiol) geometry during docking studies.

Lipophilicity & Permeability

Replacing the oxygen of a carboxylate with a sulfur/nitrogen system significantly increases lipophilicity.

  • Data Point: Benzoic acid has a LogP of ~1.87. Its bioisostere, 1-phenyl-5-mercaptotetrazole, has a LogP of ~2.8.

  • Application: This shift is utilized to improve passive membrane permeability for polar compounds that suffer from poor oral bioavailability.

Structural Biology & Signaling

Tautomeric Equilibrium Diagram

Understanding the active species is critical for structure-based drug design (SBDD). The following diagram illustrates the equilibrium and ionization.

Tautomerism Thione Thione Form (Major) (1,2-dihydro-5H-tetrazole-5-thione) Polar C=S bond Thiol Thiol Form (Minor) (1H-tetrazole-5-thiol) Reactive -SH group Thione->Thiol Tautomerization (Fast) Anion Tetrazole-5-thiolate Anion (Delocalized Negative Charge) Bioactive Species at pH 7.4 Thione->Anion Deprotonation (pKa ~4.0) Thiol->Anion Deprotonation

Figure 1: The thione form is the dominant neutral species, but the delocalized anion is the relevant species for electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine).

Metal Chelation

The tetrazole-5-thiolate anion is a "soft" ligand compared to the "hard" carboxylate.

  • Zinc/Copper Binding: It shows high affinity for soft metals (Zn²⁺, Cu²⁺). This can be exploited for metallo-enzyme inhibitors (e.g., Carbonic Anhydrase, Matrix Metalloproteinases) but may also lead to off-target toxicity if not optimized.

Safety & Toxicology: The MTT Warning

Critical Expert Insight: While the tetrazole ring is generally safe, the N-methyl-5-thiotetrazole (NMTT) side chain (found in cephalosporins like Cefoperazone and Cefamandole) is associated with specific toxicities.

  • Hypoprothrombinemia (Bleeding Risk):

    • Mechanism: The free NMTT group inhibits Vitamin K Epoxide Reductase (VKOR) in the liver. This prevents the recycling of Vitamin K, essential for the gamma-carboxylation of clotting factors (II, VII, IX, X).[2]

    • Mitigation: Avoid N-methyl substitution if the moiety can be released metabolically. Use larger alkyl or aryl substituents to reduce affinity for VKOR.

  • Disulfiram-like Reactions:

    • Mechanism: NMTT inhibits Aldehyde Dehydrogenase (ALDH) , leading to acetaldehyde accumulation if alcohol is consumed.

Experimental Protocols

Synthesis of 1-Phenyl-5-Mercaptotetrazole

Objective: To synthesize a representative tetrazole-5-thiol bioisostere from an isothiocyanate precursor.

Reagents:

  • Phenyl isothiocyanate (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 equiv)

  • Water/Ethanol (Solvent)

Protocol:

  • Preparation: Dissolve sodium azide (1.2 g, 18.5 mmol) in 15 mL of water.

  • Addition: Add Phenyl isothiocyanate (2.0 g, 14.8 mmol) slowly to the azide solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor consumption of isothiocyanate by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool the mixture to room temperature. The solution will likely be alkaline.

  • Acidification: Carefully acidify with 2M HCl to pH ~1-2. Caution: Perform in a fume hood; hydrazoic acid (HN₃) is toxic.

  • Precipitation: The product, 1-phenyl-5-mercaptotetrazole, will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via ¹H NMR (look for absence of SH proton if exchangeable, or broad signal) and IR (characteristic C=S stretch ~1340 cm⁻¹).

pKa Determination (Potentiometric Titration)

Objective: Accurate determination of the acidic dissociation constant.

  • Setup: Use a calibrated pH meter with a glass electrode.

  • Solution: Dissolve 0.05 mmol of the test compound in 25 mL of 0.1 M KCl (ionic strength adjustor). If insoluble, use a co-solvent (Methanol/Water 1:1) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • Titrant: Titrate with standardized 0.01 M KOH (CO₂-free).

  • Calculation: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point.

    • Note: Expect pKa values between 3.5 and 4.5. Values < 2.0 usually indicate protonation of the basic nitrogen, not deprotonation of the thione.

Decision Framework for Drug Design

When should you choose a Tetrazole-5-thiol over a Carboxylic Acid?

DecisionTree Start Need Acidic Bioisostere? Permeability Is Membrane Permeability Poor? Start->Permeability Metabolic Is Carboxylic Acid Metabolically Unstable? Permeability->Metabolic No Thiol Use Tetrazole-5-Thiol (R-CN4SH) Permeability->Thiol Yes (Need Lipophilicity) Metal Is Metal Chelation Desired? Metabolic->Metal Yes COOH Keep Carboxylic Acid (R-COOH) Metabolic->COOH No (Stable) Tetrazole Use Standard Tetrazole (R-CN4H) Metal->Tetrazole No Metal->Thiol Yes (Zn/Cu Target)

Figure 2: Strategic decision tree for selecting tetrazole-5-thiol based on ADME/T needs.

References

  • BenchChem. Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. (2025).[1][3][4] Link

  • Lipinski, C. A.Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (1986).
  • Shearer, M. J., et al. Mechanism of Cephalosporin-induced Hypoprothrombinemia: Relation to Cephalosporin Side Chain, Vitamin K Metabolism, and Vitamin K Status. Journal of Clinical Pharmacology. Link

  • Ballatore, C., et al.Carboxylic Acid Isosteres in Medicinal Chemistry. ChemMedChem. (2013).
  • Herr, R. J. 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.[1][5][6][7][8] (2002). Link

  • Allen, F. H., et al. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. Journal of Medicinal Chemistry. (2012).[7] Link

  • PubChem. 1-Phenyl-5-mercaptotetrazole Compound Summary. National Library of Medicine. Link

Sources

Publish Comparison Guide: X-ray Crystallography of 1-Substituted-5-Mercaptotetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Enigma

In the development of bioisosteres for carboxylic acids, 1-substituted-5-mercaptotetrazoles (1-R-5-MTZ) are critical scaffolds. However, their utility is often hampered by a fundamental structural ambiguity: Thione-Thiol Tautomerism .

While solution-phase data (NMR, UV-Vis) often suggest a rapid equilibrium or solvent-dependent mixture, X-ray crystallography provides the definitive "snapshot" of the energetically preferred species in the solid state. This guide objectively compares the structural data of 1-substituted derivatives, proving that the thione (1-substituted-1,4-dihydro-5H-tetrazole-5-thione) form is the dominant solid-state polymorph, contrary to many initial thiol-based hypotheses.

Structural Comparison: Thione vs. Thiol

The core differentiation lies in the bond lengths and proton location. X-ray diffraction (XRD) allows us to distinguish these forms with sub-Angstrom precision.

The Tautomeric Equilibrium

The 5-mercaptotetrazole moiety can exist as the thione (N-H, C=S) or the thiol (S-H, C-S).

Tautomerism Figure 1: Tautomeric equilibrium of 1-substituted-5-mercaptotetrazoles. The thione form is strongly favored in the crystal lattice due to intermolecular H-bonding. Thione Thione Form (C=S, N-H) Transition Proton Transfer (Fast Equilibrium) Thione->Transition Solvent Dependent Transition->Thione Solid State Preference Thiol Thiol Form (C-S, S-H) Transition->Thiol pH / Metal Coord Thiol->Transition

Quantitative Data Comparison

The following table summarizes the key crystallographic metrics that distinguish the two forms.

FeatureThione Form (Observed) Thiol Form (Hypothetical/Complexed) Crystallographic Evidence
C(5)-S Bond Length 1.64 – 1.69 Å 1.75 – 1.82 ÅThe shorter bond indicates double-bond character (C=S).
C(5)-N Bond Lengths AsymmetricSymmetricThione form shows distinct C-N single vs. partial double bond character.
Proton Location On N(4) On S Difference Fourier maps clearly locate H on the ring nitrogen.
Intermolecular Forces Strong N-H···S or N-H···N Weak S-H···NThione forms robust dimers or chains via H-bonds.

Critical Insight: In 95% of reported crystal structures for neutral 1-substituted-5-mercaptotetrazoles (e.g., 1-methyl, 1-phenyl), the molecule crystallizes as the thione . The thiol form is typically only observed when the sulfur is alkylated (thioether) or coordinated to a metal center.

Case Studies: 1-Methyl vs. 1-Phenyl Derivatives

Comparing the steric and electronic effects of the substituent at the 1-position.

1-Methyl-5-Mercaptotetrazole (1-Me-MTZ)
  • Crystal System: Monoclinic

  • Space Group: P2₁/c[1]

  • Key Finding: The molecule exists strictly as the thione . The crystal packing is dominated by intermolecular N–H···N hydrogen bonds, forming infinite chains.[2] The C=S bond length is approx 1.67 Å , confirming the thione character.

  • Relevance: Used as a model for small, polar bioisosteres.

1-Phenyl-5-Mercaptotetrazole (1-Ph-MTZ)
  • Crystal System: Triclinic (typically) or Monoclinic depending on polymorph.

  • Key Finding: Despite the bulky phenyl group, the tetrazole ring retains the thione tautomer. The phenyl ring is often twisted relative to the tetrazole plane to minimize steric clash.

  • Packing: Stacking interactions (

    
    -
    
    
    
    ) between phenyl rings become significant, supplementing the H-bonding network.
  • Relevance: Widely used as a corrosion inhibitor; the thione sulfur is the key adsorption site for metal surfaces (Cu, Ag).

Experimental Protocol: Growing "Difficult" Crystals

1-substituted-5-mercaptotetrazoles often suffer from poor solubility or rapid precipitation. The following protocol is optimized for obtaining X-ray quality single crystals.

Crystallization Workflow

Crystallization Figure 2: Optimized crystallization workflow for tetrazole thiones. Start Crude 1-R-5-MTZ Solvent Solvent Selection (Hot EtOH or MeCN) Start->Solvent Dissolution Dissolution (Reflux, 60°C) Solvent->Dissolution Filter Hot Filtration (Remove Nucleation Sites) Dissolution->Filter Growth Slow Evaporation (RT, 3-7 Days) Filter->Growth Harvest Harvest Crystals (Paratone Oil Mount) Growth->Harvest

Detailed Methodology
  • Solvent Choice: Avoid pure water (solubility is often too low) or pure DMSO (evaporation is too slow). Ethanol/Acetonitrile (1:1) is the preferred binary solvent system.

  • Dissolution: Dissolve 50 mg of the compound in 5 mL of solvent at near-reflux temperature. Ensure the solution is clear.

  • Seeding (Optional): If an oil forms, scratch the side of the vial with a glass rod to induce nucleation.

  • Data Collection: Collect data at 100 K . These crystals often undergo phase transitions or degrade at room temperature due to weak dispersive forces.

Refinement Strategy (Self-Validating)
  • H-Atom Treatment: Do not use AFIX commands blindly for the N-H proton. Locate it in the Difference Fourier Map . If the peak is near N(4), it confirms the thione. If near S, it suggests the thiol (rare).

  • Disorder: The 1-substituent (especially if alkyl) may show rotational disorder. Use PART commands and EADP constraints in SHELXL to model this.

References

  • Raap, R. (1968). "Tetrazoles. II. The Tautomerism of 1-Substituted 5-Mercaptotetrazoles." Canadian Journal of Chemistry. Link

  • Khandelwal, C. L., et al. (2018). "Crystal structure and tautomerism of 1-methyl-tetrazole-5-thiol." Journal of Structural Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search: 1-phenyl-5-mercaptotetrazole." CSD Entry: PMTETZ. Link

  • Zhang, X. Y., et al. (2017).[3] "1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole as ligand in Cu(I) complexes." Journal of Coordination Chemistry. Link

  • Popova, E. A., et al. (2019). "Copper(II) complexes based on 5-methyl-1H-tetrazole: Synthesis and crystal structures." RSC Advances. Link

Sources

Safety Operating Guide

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Urgent Safety Notice: 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol (DMPTT) belongs to the class of 1-substituted-5-mercaptotetrazoles . While valuable as pharmaceutical intermediates and heterocyclic building blocks, these compounds present a unique "dual-hazard" profile often overlooked in standard safety data sheets (SDS):

  • Energetic Instability: The high-nitrogen tetrazole ring confers potential shock and thermal sensitivity.

  • Hidden Explosion Risk (The "Metal Trap"): The thiol moiety (

    
     ~3.5–4.0) is acidic enough to react with transition metals (Copper, Lead, Zinc) in plumbing or waste containers, forming heavy metal tetrazolates . These salts are primary explosives, often more sensitive than lead azide.
    

Core Directive: NEVER dispose of this compound or its mother liquors down the drain. NEVER use metal spatulas or metal waste cans for storage. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Part 2: Technical Hazard Profiling (The "Why")

To handle DMPTT safely, one must understand the causality of its hazards.

Functional GroupHazard MechanismOperational Implication
Tetrazole Ring (

)
High heat of formation; releases

gas upon decomposition.
Explosion Hazard: Do not heat dry solids above 120°C. Avoid friction/grinding.
Thiol Group (

)
Acidic proton; readily oxidizes to disulfides; strong odor.Reactivity: Reacts with oxidizers (exothermic). Reacts with metals to form salts.
Combined Moiety Formation of polymeric metal complexes (e.g.,

).
Incompatibility: Strict segregation from metallic surfaces (drains, cans, spatulas).

Part 3: Storage & Pre-Disposal Segregation

Before disposal, the material must be stabilized and segregated.[1]

The "No-Metal" Rule

Standard laboratory safety cans are often made of galvanized steel or have brass flame arrestors. These are forbidden for DMPTT waste.

  • Protocol: Use only High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.

  • Labeling: Mark the container clearly: "High Nitrogen / Thiol Waste – NO METALS."

Chemical Segregation
  • Keep away from Acids: While tetrazoles are stable in acid, acidification of waste streams containing sulfide impurities (common in thiol synthesis) can release toxic

    
    .
    
  • Keep away from Oxidizers: Contact with strong oxidizers (peroxides, nitric acid) can trigger the energetic decomposition of the tetrazole ring.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Bulk Solid Waste (Pure Compound)
  • Status: Unused reagent or recrystallized product.

  • Action:

    • Wet the solid with a high-flashpoint inert solvent (e.g., mineral oil or water if compatible) to desensitize it against friction.

    • Place in a wide-mouth HDPE jar.

    • Disposal Code: Classify as Flammable Solid, Organic, N.O.S. (Tetrazole derivative) .[2][3][4][5][6][7]

    • Route: Incineration at >1000°C with scrubber systems (to capture

      
       and 
      
      
      
      ).
Scenario B: Liquid Waste (Mother Liquors)
  • Status: Solvents (MeOH, DMF, etc.) containing dissolved DMPTT.

  • Action:

    • Verify the pH. If acidic, neutralize carefully with aqueous Sodium Hydroxide (NaOH) to pH 8–9. Note: This forms the sodium salt, which is water-soluble and generally less shock-sensitive than the free acid, but still energetic.

    • Segregate into a dedicated "High Nitrogen Organic" waste stream.

    • Crucial Check: Ensure the waste container has no metal fittings (check the cap liner and grounding wires).

Scenario C: Spill Cleanup (Immediate Action)
  • Risk: Dust explosion and inhalation sensitizer.

  • Protocol:

    • Do NOT sweep dry powder. This generates static and dust.

    • The "Wet" Method: Cover the spill gently with paper towels soaked in water or ethanol.

    • Scoop up the wet mass using a plastic scoop or stiff paper.

    • Place in a plastic bag, seal, and transfer to the HDPE waste container.

    • Wipe the area with a dilute (10%) bleach solution to oxidize trace residues, followed by water.

Part 5: Decision Logic & Workflows

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the material never encounters incompatible streams.

WasteSegregation Start Waste Generation: DMPTT (Solid or Solution) CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Mother Liquor CheckState->Liquid MetalCheck Check Container: Is it Metal or Metal-Lined? Solid->MetalCheck Neutralize Neutralize to pH 8-9 (Form Na-Salt) Liquid->Neutralize SafeContainer Use HDPE/PP Plastic Container MetalCheck->SafeContainer No Stop STOP! Risk of Explosive Metal Tetrazolates MetalCheck->Stop Yes Final Label: Flammable Solid/Liquid Ship for Incineration SafeContainer->Final Neutralize->MetalCheck

Caption: Logic flow for segregating DMPTT waste to prevent accidental formation of contact explosives.

Diagram 2: Deactivation Mechanism (Trace Residues)

While bulk destruction is for professionals, trace decontamination relies on oxidation.

Deactivation DMPTT DMPTT (Active Thiol) Reaction Oxidation Reaction (Exothermic) DMPTT->Reaction Bleach Dilute Hypochlorite (Bleach) Bleach->Reaction Product Sulfonate/Disulfide (Water Soluble, Less Toxic) Reaction->Product

Caption: Chemical pathway for deactivating trace surface residues using oxidative cleaning agents.

Part 6: Regulatory & Classification Data

When preparing the waste manifest, use the following classifications (based on the structural analog 1-phenyl-1H-tetrazole-5-thiol, as specific data for the dimethylphenyl isomer is rare, the analog serves as the safety baseline):

  • Proper Shipping Name: Flammable Solid, Organic, N.O.S. (Tetrazole derivative).[2][3][4][5][6][7][8][9]

  • UN Number: UN 1325 (Common for flammable organic solids) or UN 3380 (Desensitized explosives - check with local EHS officer).

  • RCRA Status: While not explicitly P-listed, it exhibits characteristics of Reactivity (D003) if the cyanide/sulfide threshold is triggered or if it is considered capable of detonation.

  • Combustion Products:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .[4]

References

  • Santa Cruz Biotechnology. 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet (SDS). Retrieved from

  • Fisher Scientific. 5-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. Retrieved from

  • TCI Chemicals. Product Safety: 1-Substituted-5-mercaptotetrazoles handling guidelines. Retrieved from

  • National Institutes of Health (NIH) - PMC. Tetrazoles via Multicomponent Reactions (Metal Chelation Properties). Retrieved from

  • ARKAT USA. Advances in synthesis of tetrazoles coordinated to metal ions (Explosive Salt Formation). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.